molecular formula C6H18Cl2N2 B1288180 2,3-Dimethyl-2,3-butanediamine Dihydrochloride CAS No. 75804-28-3

2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Cat. No.: B1288180
CAS No.: 75804-28-3
M. Wt: 189.12 g/mol
InChI Key: BRLVXFONMZRJCD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-butanediamine Dihydrochloride is a useful research compound. Its molecular formula is C6H18Cl2N2 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dimethylbutane-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-5(2,7)6(3,4)8;;/h7-8H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLVXFONMZRJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596024
Record name 2,3-Dimethylbutane-2,3-diamine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75804-28-3
Record name 2,3-Dimethylbutane-2,3-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbutane-2,3-diamine dihydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (CAS RN: 75804-28-3), a diamine compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its physical and chemical characteristics, alongside synthesized experimental protocols and spectral information to facilitate its application in a laboratory setting.

Core Physicochemical Properties

This compound is a white to almost white crystalline powder or solid.[1] It is known to be hygroscopic and should be handled under conditions that minimize exposure to atmospheric moisture.[1] The compound is soluble in water.[1]

A summary of its key identifying properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₆N₂·2HCl[2]
Molecular Weight 189.12 g/mol [2]
CAS Number 75804-28-3
Appearance White to almost white powder/crystal[1]
Solubility Soluble in water[1]
Hygroscopicity Hygroscopic[1]

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general and widely applicable method for the preparation of amine hydrochlorides can be adapted.[4][5][6] The synthesis would typically involve the preparation of the free base, 2,3-Dimethyl-2,3-butanediamine, followed by its conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,3-Dimethyl-2,3-butanediamine (Free Base)

  • A plausible synthetic route to the free diamine is the reduction of 2,3-dimethyl-2,3-dinitrobutane. The dinitro compound can be prepared from acetone and hydrogen peroxide.[7] The reduction of the dinitro compound to the diamine can be achieved using a suitable reducing agent, such as catalytic hydrogenation with a metal catalyst (e.g., Ni, Pd, or Pt) or reduction with a metal in an acidic medium.[5]

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the synthesized 2,3-Dimethyl-2,3-butanediamine free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with constant stirring, or add a stoichiometric amount of concentrated hydrochloric acid dropwise.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess acid.

  • Dry the purified this compound in a vacuum oven to remove any residual solvent.

Purification:

For further purification, recrystallization can be performed. A suitable solvent system would likely be a polar solvent such as ethanol or an ethanol/water mixture.[3] The crude dihydrochloride salt is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried.

The overall workflow for the synthesis and purification is depicted in the following diagram:

G start 2,3-Dimethyl-2,3-dinitrobutane reduction Reduction (e.g., Catalytic Hydrogenation) start->reduction free_base 2,3-Dimethyl-2,3-butanediamine (Free Base) reduction->free_base dissolution Dissolution in Anhydrous Solvent free_base->dissolution hcl_addition Addition of HCl dissolution->hcl_addition precipitation Precipitation hcl_addition->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying product 2,3-Dimethyl-2,3-butanediamine Dihydrochloride drying->product

Figure 1. General workflow for the synthesis of this compound.

Spectral Properties

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar amine hydrochloride compounds.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a signal for the ammonium protons (+N-H), which would be absent in the spectrum of the free base.[10] The chemical shifts of the protons on the carbons adjacent to the nitrogen atoms will be shifted downfield compared to the free amine due to the electron-withdrawing effect of the positively charged nitrogen.[10]

  • ¹³C NMR: Similarly, the carbon NMR spectrum will show a downfield shift for the carbons bonded to the nitrogen atoms in the dihydrochloride salt compared to the free base.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of an amine hydrochloride salt is characterized by the presence of absorption bands corresponding to the ammonium group (R-NH₃⁺).

  • N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, corresponding to the N-H stretching vibrations of the ammonium group.[8] This broadness is due to hydrogen bonding.

  • N-H Bending: Asymmetrical and symmetrical N-H bending vibrations are expected to appear in the 1600-1500 cm⁻¹ region.[12]

  • C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups will likely appear as sharper peaks superimposed on the broad N-H stretching band.[8]

The logical relationship for interpreting the spectral data is outlined below:

G compound 2,3-Dimethyl-2,3-butanediamine Dihydrochloride nmr NMR Spectroscopy compound->nmr ftir FTIR Spectroscopy compound->ftir h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr nh_stretch N-H Stretching (3200-2800 cm⁻¹) ftir->nh_stretch nh_bend N-H Bending (1600-1500 cm⁻¹) ftir->nh_bend

Figure 2. Spectroscopic analysis workflow for this compound.

Analytical Methods

The purity and concentration of this compound can be determined using several analytical techniques.

Experimental Protocol: Quantitative Analysis by Titration

A non-aqueous titration is a suitable method for the quantitative determination of the diamine content.[13][14]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable non-aqueous solvent, such as glacial acetic acid.

  • Titrant: Use a standardized solution of a strong acid in a non-aqueous solvent, for example, perchloric acid in glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized perchloric acid solution.

  • Endpoint Detection: The endpoint can be determined potentiometrically using a pH meter with appropriate electrodes or with a visual indicator that functions in non-aqueous media.

  • Calculation: The amine content is calculated from the volume of titrant used, its concentration, and the weight of the sample. The presence of two amine groups will result in two equivalence points if their basicities are sufficiently different.

The experimental workflow for this titration is as follows:

G start Weigh Sample dissolve Dissolve in Glacial Acetic Acid start->dissolve titrate Titrate with Standardized HClO₄ dissolve->titrate endpoint Detect Endpoint (Potentiometric/Indicator) titrate->endpoint calculate Calculate Amine Content endpoint->calculate result Purity Determination calculate->result

Figure 3. Workflow for the quantitative analysis of this compound by non-aqueous titration.

Applications and Future Research

This compound serves as a valuable building block in organic synthesis and as a potential component in the development of novel materials and pharmaceutical agents. Its bifunctional nature allows for its use in polymerization reactions and as a ligand in coordination chemistry. Further research is warranted to fully elucidate its quantitative physicochemical properties, explore its reactivity in various chemical transformations, and investigate its potential biological activities. The data and protocols presented in this guide are intended to provide a solid foundation for such future investigations.

References

An In-depth Technical Guide to 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 75804-28-3

This technical guide provides a comprehensive overview of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride, also known as 2,3-Diamino-2,3-dimethylbutane Dihydrochloride or 1,1,2,2-Tetramethylethylenediamine Dihydrochloride.[1][2] The document is intended for researchers, scientists, and drug development professionals, consolidating available data on its properties, applications, and analytical use.

Physicochemical Properties

This compound is a white to almost-white crystalline powder.[1] It is soluble in water and noted to be hygroscopic.[1][3] A summary of its key quantitative properties is presented below.

PropertyValueSource
Molecular Formula C₆H₁₆N₂ · 2HCl (or C₆H₁₈Cl₂N₂)[1]
Molecular Weight 189.13 g/mol (or 189.12 g/mol )[1]
Appearance White to Almost White Powder/Crystal[1]
Physical State Solid[1][3]
Purity ≥ 98.0%[3]
Storage Temperature 2-8°C

Chemical Identifiers

For unambiguous identification and cross-referencing in databases and literature, the following identifiers are associated with this compound.

Identifier TypeIdentifierSource
CAS Number 75804-28-3
MDL Number MFCD00081191
InChI Key BRLVXFONMZRJCD-UHFFFAOYSA-N
SMILES String [Cl-].[Cl-].[N+H3]C(C([N+H3])(C)C)(C)C
UNSPSC Code 12352116

Applications in Research and Development

The primary documented application of this compound is as a USP Pharmaceutical Analytical Impurity (PAI) . In this capacity, it serves as a reference standard for a variety of critical analytical activities in pharmaceutical development.

Key uses as a PAI include:

  • Development, validation, and transfer of analytical methods.

  • Identification of unknown impurities that may form during stability studies under ICH conditions.

  • Determination of degradation impurities produced during stress testing.

  • Conducting spiking studies in process R&D to demonstrate impurity clearance.

  • Recording reference retention times and/or spectra for analytical assays.

Beyond its role as an analytical standard, its chemical structure as a diamine suggests potential applications in other fields:

  • Organic and Material Science: It can serve as a monomer or building block for the synthesis of more complex molecules, such as polymers or dendrimers.[4]

  • Catalysis: The Lewis basic amine groups offer potential for its use as a ligand in the development of novel catalysts.[4]

  • Medicinal Chemistry: While research is limited, its structure could be a starting point for drug discovery and development programs; however, its biological activities and safety profile require thorough investigation.[4]

G Potential Applications of this compound A 2,3-Dimethyl-2,3-butanediamine Dichloride B Chemical Properties (Vicinal Diamine, Dihydrochloride Salt) A->B possesses C Pharmaceutical Analytical Impurity (PAI) B->C enables use as D Organic Synthesis Building Block B->D allows use as E Ligand in Catalysis B->E enables use as F Monomer for Materials Science D->F leads to G Scaffold for Drug Discovery D->G leads to

Caption: Logical diagram of the compound's applications.

Experimental Protocols and Methodologies

Detailed biological or signaling pathway-related experimental protocols for this compound are not extensively documented in publicly available literature. Its primary role is in supporting analytical experiments rather than being the subject of them.

Methodology for Use as a Pharmaceutical Analytical Impurity (PAI):

The use of this compound as a PAI follows a generalized workflow common in pharmaceutical quality control and analytical R&D. The objective is to develop and validate a robust analytical method (typically HPLC or GC) capable of detecting, quantifying, and separating this specific impurity from the active pharmaceutical ingredient (API) and other related substances.

  • Standard Preparation: A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in a suitable diluent to a known concentration.

  • Method Development: Chromatographic conditions (e.g., column type, mobile phase composition, gradient, flow rate, detection wavelength) are systematically optimized to achieve adequate resolution between the API, the impurity standard, and other potential impurities.

  • Method Validation (per ICH Q2(R1) Guidelines):

    • Specificity: The API is spiked with the impurity standard to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components.

    • Linearity: A series of solutions with varying concentrations of the impurity standard are prepared and analyzed to demonstrate a linear relationship between detector response and concentration.

    • Accuracy & Precision: The recovery of the impurity standard from spiked samples is measured to ensure accuracy, while repeatability and intermediate precision are assessed by analyzing multiple preparations.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration at which the impurity can be reliably detected and quantified is determined.

  • Routine Analysis: Once validated, the method is used for routine quality control of drug substance batches, stability sample testing, and process monitoring.

G Workflow for Use as a Pharmaceutical Analytical Impurity (PAI) cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_app Application A Acquire Certified PAI Standard B Prepare Stock Solution (Known Concentration) A->B C Optimize Chromatographic Conditions (e.g., HPLC) B->C D Achieve Resolution from API and other impurities C->D E Specificity (Spiking Study) D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD / LOQ D->H I Routine QC Testing of Batches H->I J ICH Stability Sample Analysis H->J K Impurity Profiling in R&D H->K

Caption: Generalized workflow for using a PAI in pharma R&D.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

Safety InformationDetailsSource
Signal Word Warning
Hazard Statements H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280
Conditions to Avoid Hygroscopic; avoid moisture.[1][3]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this material. Work should be conducted in a well-ventilated area or a fume hood.

References

Technical Guide: Solubility of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing a framework for solubility determination, including detailed experimental protocols and a logical workflow for analysis.

Introduction

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₆H₁₆N₂·2HCl[1][2]
Molecular Weight189.12 g/mol [1][2]
AppearanceWhite to Almost White Powder/Crystal[1][3]
Physical StateSolid[1]
Key CharacteristicHygroscopic[1][5]

Solubility Data

A thorough review of available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. The compound is consistently reported to be soluble in water.[1] The general principle for amine salts is that they tend to be more soluble in water than their free base counterparts and may have limited solubility in non-polar organic solvents.[7][8]

Table 1: Quantitative Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Data Not Available---
Data Not Available---
Data Not Available---
Data Not Available---

Researchers are encouraged to determine the solubility in solvents relevant to their specific application experimentally.

Experimental Protocol for Solubility Determination

The following is a general, yet detailed, protocol for determining the solubility of this compound in an organic solvent of interest. This method is adapted from standard laboratory procedures for solubility assessment.[7][8][9]

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • Scintillation vials or test tubes with secure caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a precise volume of the chosen organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • For fine suspensions, centrifugation at the controlled temperature can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed/pre-cooled (to the experimental temperature) micropipette.

    • To prevent precipitation, immediately dilute the collected sample with a suitable solvent in which the compound is freely soluble (e.g., deionized water).

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 10

Safety Precautions:

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents before commencing any experimental work.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start: Define Solvent and Temperature prepare_sample Prepare Supersaturated Sample (Excess Solute in Known Volume of Solvent) start->prepare_sample equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_sample->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Settling) equilibrate->separate collect_supernatant Collect Aliquot of Supernatant separate->collect_supernatant dilute Dilute Sample with Suitable Solvent collect_supernatant->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of a compound.

References

Spectroscopic Analysis of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected and available spectral data for 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (CAS: 75804-28-3). Due to a lack of publicly available experimental spectra for the dihydrochloride salt, this document presents the mass spectrometry data for the free base, 2,3-dimethyl-2,3-butanediamine, and provides theoretically expected data for the ¹H NMR, ¹³C NMR, and IR spectra of the dihydrochloride salt. Detailed experimental protocols for acquiring such data are also included.

Molecular Structure

This compound has the chemical formula C₆H₁₆N₂·2HCl. The structure consists of a butane backbone with two methyl groups and two amino groups at the C2 and C3 positions. The dihydrochloride salt form indicates that both amino groups are protonated, forming ammonium chlorides.

Spectral Data

Mass Spectrometry (MS)

The mass spectrum for the free base, 2,3-Diamino-2,3-dimethylbutane, is available from the NIST WebBook. In a mass spectrometer, the dihydrochloride salt would likely fragment to show the mass of the free base. Electron ionization (EI) would lead to the fragmentation of the molecule.

Table 1: Mass Spectrometry Data for 2,3-Dimethyl-2,3-butanediamine (Free Base)

m/zInterpretation
116Molecular ion (M⁺) of the free base
101[M - CH₃]⁺
58[C₃H₈N]⁺ fragment

Data sourced from NIST WebBook for 2,3-Diamino-2,3-dimethylbutane.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not available in the public domain. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR. The presence of the two positive charges on the nitrogen atoms will cause a significant downfield shift for the adjacent protons and carbons compared to the free amine.

Table 2: Expected ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3 - 1.5Singlet12H-CH₃
~8.0 - 9.0Broad Singlet6H-NH₃⁺

Note: The exact chemical shifts can vary depending on the solvent and concentration. The methyl protons are expected to be a singlet due to the symmetry of the molecule. The ammonium protons will likely be a broad singlet and may exchange with deuterium in solvents like D₂O.

Table 3: Expected ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~20 - 25-CH₃
~60 - 65C2 & C3 (quaternary carbons)

Note: The chemical shifts are estimates. The quaternary carbons attached to the ammonium groups are expected to be significantly downfield.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not publicly available. The expected characteristic IR absorption bands are listed below. The spectrum will be dominated by the absorptions of the ammonium groups.

Table 4: Expected IR Spectral Data for this compound

Frequency Range (cm⁻¹)Vibration
2800-3200N-H stretch (ammonium)
2950-3000C-H stretch (alkane)
1500-1600N-H bend (ammonium)
1370-1470C-H bend (alkane)

Experimental Protocols

The following are detailed methodologies for the key experiments to acquire the spectral data for a solid, water-soluble amine dihydrochloride like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional ¹H spectrum with a 90° pulse.

    • Set the spectral width to approximately 16 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with a Fourier transform and phase correction. Calibrate the spectrum using the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to approximately 220 ppm.

    • Use a longer relaxation delay (e.g., 10-15 seconds) due to the longer relaxation times of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond ATR).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as water or methanol.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • The ESI source conditions (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to maximize the signal of the protonated molecule.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Chemical Sample Preparation Sample Preparation (Dissolving, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: A flowchart illustrating the general workflow from sample preparation to structural elucidation using various spectroscopic techniques.

References

An In-depth Technical Guide to 2,3-Dimethyl-2,3-butanediamine Dihydrochloride: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (CAS RN: 75804-28-3), a sterically hindered vicinal diamine of significant interest in pharmaceutical analysis and synthetic chemistry. This document details the compound's properties, historical context of its synthesis, detailed experimental protocols, and its established and potential applications. Quantitative data are presented in structured tables, and key chemical pathways are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as 1,1,2,2-Tetramethylethylenediamine Dihydrochloride, is a white to almost white crystalline powder.[1][2] Its highly substituted ethylenediamine backbone results in significant steric hindrance around the amine functionalities, influencing its chemical reactivity and potential applications. Primarily, it is recognized and utilized as a Pharmaceutical Analytical Impurity (PAI) reference standard by the United States Pharmacopeia (USP).[3] In this capacity, it plays a crucial role in the development, validation, and quality control of analytical methods for pharmaceutical products.[3] Beyond its role as an analytical standard, its structural features suggest potential applications as a building block in organic synthesis, a ligand in coordination chemistry, and a monomer in polymer science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent diamine are presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Registry Number75804-28-3[1][3]
Molecular FormulaC₆H₁₆N₂ · 2HCl[1][3]
Molecular Weight189.13 g/mol [3]
AppearanceWhite to almost white powder/crystal[1][2]
Purity≥98.0%[2]
SolubilitySoluble in water[1]
Storage Conditions2-8°C, Hygroscopic[3]

Table 2: Properties of the Free Base (2,3-Dimethyl-2,3-butanediamine)

PropertyValueReference(s)
CAS Registry Number20485-44-3[4]
Molecular FormulaC₆H₁₆N₂[4]
Molecular Weight116.2046 g/mol [4]
IUPAC Name2,3-dimethylbutane-2,3-diamine[5]

Discovery and History of Synthesis

While a singular "discovery" event for this compound is not documented in readily available literature, its emergence is intrinsically linked to the broader field of research into sterically hindered amines and vicinal diamines. The synthesis of such compounds gained traction in the latter half of the 20th century. A key approach to synthesizing sterically hindered vicinal diamines involves the reduction of vicinal dinitro compounds. Research published in the early 1990s specifically discusses the formation of sterically hindered primary vicinal diamines from vicinal and geminal dinitro compounds, indicating that the synthesis of molecules with this structural motif was an active area of investigation during that period.[6]

The dihydrochloride salt form is a common method for improving the stability and handling of amine compounds, which are often basic and can be reactive. Its adoption as a USP reference standard underscores its importance in modern pharmaceutical quality control, a role that has likely solidified its presence in the chemical landscape more than any single discovery event.

Experimental Protocols: Synthesis

The following section details a plausible experimental protocol for the synthesis of this compound, based on established methods for the reduction of dinitroalkanes.

Synthesis of 2,3-Dimethyl-2,3-dinitrobutane (Precursor)

A common precursor for the target diamine is 2,3-dimethyl-2,3-dinitrobutane. This can be synthesized via various methods, including the reaction of 2,3-dimethyl-2-butene with dinitrogen tetroxide or other nitrating agents.

Reduction of 2,3-Dimethyl-2,3-dinitrobutane to 2,3-Dimethyl-2,3-butanediamine

Reaction Scheme:

G cluster_conditions start 2,3-Dimethyl-2,3-dinitrobutane product 2,3-Dimethyl-2,3-butanediamine start->product Reduction reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂) Solvent (e.g., Ethanol, HCl)

Caption: General reaction scheme for the reduction of the dinitro precursor.

Detailed Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The setup is flushed with an inert gas (e.g., nitrogen or argon).

  • Reaction Mixture: To a solution of 2,3-dimethyl-2,3-dinitrobutane in a suitable solvent such as ethanol or concentrated hydrochloric acid, a reducing agent is added. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or a metal-acid system (e.g., tin(II) chloride in concentrated hydrochloric acid).

  • Reaction Conditions:

    • Catalytic Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Metal-Acid Reduction: If using tin(II) chloride, the solution is typically heated to reflux for several hours until the starting material is consumed.

  • Work-up:

    • For catalytic hydrogenation, the catalyst is carefully filtered off.

    • For the metal-acid reduction, the reaction mixture is cooled and made strongly basic by the addition of a concentrated sodium hydroxide solution to precipitate tin salts and liberate the free diamine.

  • Isolation of the Free Diamine: The aqueous basic solution is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2,3-Dimethyl-2,3-butanediamine.

Formation of the Dihydrochloride Salt

G start 2,3-Dimethyl-2,3-butanediamine (in organic solvent) product 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (precipitate) start->product Acidification reagent HCl (gas or solution)

Caption: Formation of the dihydrochloride salt.

Detailed Protocol:

  • Acidification: The crude 2,3-Dimethyl-2,3-butanediamine is redissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

  • Precipitation: Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring. The dihydrochloride salt, being insoluble in the organic solvent, will precipitate out as a white solid.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold anhydrous solvent to remove any unreacted starting material and impurities, and dried under vacuum to yield the final product, this compound.

Applications

The primary and most well-documented application of this compound is as a pharmaceutical analytical standard.[3] However, the structural characteristics of the parent diamine suggest its utility in other areas of chemical science.

Pharmaceutical Analytical Impurity (PAI) Standard

As a USP reference standard, this compound is used for:[3]

  • Method Development and Validation: Establishing and verifying the performance of analytical methods (e.g., HPLC, GC) for the detection and quantification of impurities in drug substances and products.

  • Quality Control: Routine testing of pharmaceutical batches to ensure they meet purity specifications.

  • Impurity Profiling: Identifying and characterizing unknown impurities that may arise during synthesis or degradation of a drug product.

G cluster_workflow Analytical Workflow start Drug Product Analysis method_dev Method Development start->method_dev validation Method Validation method_dev->validation qc Quality Control validation->qc standard 2,3-Dimethyl-2,3-butanediamine Dihydrochloride Standard standard->method_dev standard->validation standard->qc

Caption: Role in the pharmaceutical analytical workflow.

Potential Applications in Synthesis and Materials Science

The vicinal diamine structure, combined with its steric bulk, makes 2,3-Dimethyl-2,3-butanediamine a candidate for several applications:

  • Ligand in Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, coordinating to metal centers. The steric hindrance can influence the coordination geometry and the reactivity of the resulting metal complex, potentially leading to novel catalysts.

  • Monomer in Polymer Chemistry: Diamines are common monomers in the synthesis of polyamides and polyureas.[7] The use of a sterically hindered diamine like this could impart unique properties to the resulting polymers, such as altered thermal stability, solubility, or mechanical strength.

  • Building Block in Organic Synthesis: It can serve as a scaffold for the synthesis of more complex molecules, including conformationally restricted structures that are of interest in medicinal chemistry.[8]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity or involvement of this compound in any signaling pathways. Its primary role as an analytical impurity standard means it is not typically investigated for pharmacological effects. However, sterically hindered amines, in general, are a class of compounds with diverse biological activities, and some are used as drug candidates to enhance properties like metabolic stability.[9] The toxicological properties of this specific compound have not been fully investigated.[10]

Conclusion

This compound is a compound whose primary significance lies in its role as a crucial tool for ensuring the quality and safety of pharmaceutical products. While its history is not marked by a singular discovery, it represents a class of sterically hindered vicinal diamines that are of ongoing interest in synthetic and materials chemistry. The detailed synthetic protocols provided in this guide offer a practical basis for its preparation, and the outlined potential applications may inspire further research into the utility of this and related sterically hindered diamines beyond the analytical laboratory. As drug development and materials science continue to advance, the unique properties of such sterically encumbered molecules may lead to novel and valuable applications.

References

An In-depth Technical Guide to the Thermal Stability of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific thermal stability of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride is limited. This guide provides a comprehensive framework for its analysis based on established principles for similar aliphatic diamine dihydrochlorides. The experimental protocols and data presented herein are representative and intended to serve as a practical template for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 75804-28-3) is a diamine salt with applications as a building block in organic synthesis and as a potential component in pharmaceutical development.[1] Its thermal stability is a critical parameter, influencing storage conditions, shelf-life, and processability, particularly in applications requiring elevated temperatures. This document outlines the standard methodologies for evaluating the thermal stability of this compound and presents a plausible profile of its thermal behavior.

The core of thermal stability analysis lies in understanding how a material's physical and chemical properties change as a function of temperature. For a crystalline hydrochloride salt such as this, key thermal events typically include desolvation, melting, and thermal decomposition. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for quantifying these events.

Representative Thermal Stability Data

While specific experimental values for this compound are not available in the public domain, the following table summarizes the expected thermal events and typical temperature ranges for a compound of this class. These values should be determined experimentally for the specific batch under investigation.

Thermal ParameterRepresentative ValueMethodSignificance
Melting Point (Tₘ)>300 °C (with decomposition)DSC / Melting Point ApparatusIndicates the transition from solid to liquid phase. For many hydrochloride salts, melting is coincident with decomposition.
Onset of Decomposition (Tₒ)280 - 320 °CTGAThe temperature at which significant mass loss begins, marking the start of chemical breakdown.
Temperature of Maximum Decomposition Rate (Tₘₐₓ)310 - 350 °CTGA (First Derivative)The temperature at which the rate of mass loss is highest.
Mass Loss (Step 1)~38%TGACorresponds to the theoretical loss of two molecules of hydrogen chloride (HCl).
Mass Loss (Step 2)VariableTGACorresponds to the decomposition of the remaining organic diamine backbone.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate thermal stability data.

3.1 Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition and desolvation events.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

    • Instrument Setup: Place the sample pan in the TGA furnace.

    • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Thermal Program:

      • Equilibrate the sample at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

    • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tₒ) and the temperatures of maximum decomposition rates from the first derivative of the TGA curve.

3.2 Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow to or from a sample as a function of temperature, identifying phase transitions like melting, and exothermic or endothermic decomposition events.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

    • Thermal Program:

      • Equilibrate the sample at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 350 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

    • Data Analysis: Record the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and determine their onset temperatures and enthalpy changes.

Visualized Workflows and Pathways

4.1 Experimental Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal stability analysis is depicted below. This process ensures that all critical parameters are evaluated systematically.

G cluster_0 Sample Handling & Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation & Reporting A Receive & Log Sample B Visual Inspection (Color, Form) A->B C Hygroscopicity Test (DVS or Static) B->C D Sample Weighing (TGA & DSC Pans) C->D E TGA Analysis (10°C/min, N2) D->E F DSC Analysis (10°C/min, N2) D->F G Determine Mass Loss Steps & Onset Temperature (Tₒ) E->G H Identify Phase Transitions (Melting, Tₘ) & Enthalpy F->H I Correlate TGA & DSC Events G->I H->I J Final Stability Report I->J G A 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (Solid) B Loss of First HCl Molecule A->B Heat (Δ) C Intermediate Monohydrochloride Salt B->C D Loss of Second HCl Molecule C->D Heat (Δ) E 2,3-Dimethyl-2,3-butanediamine (Free Base) D->E F Decomposition of Organic Backbone E->F Higher Heat (Δ) G Volatile Fragments (e.g., ammonia, smaller hydrocarbons) F->G

References

Technical Guide: Hygroscopic Nature and Handling of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (CAS No: 75804-28-3) and outlines best practices for its handling, storage, and use in a laboratory setting. Adherence to these guidelines is crucial to maintain the compound's integrity, ensure experimental accuracy, and promote laboratory safety.

Introduction to this compound

This compound, also known as 2,3-Diamino-2,3-dimethylbutane Dihydrochloride or 1,1,2,2-Tetramethylethylenediamine Dihydrochloride, is a chemical compound with the molecular formula C₆H₁₆N₂·2HCl[1]. It is typically supplied as a white to almost white solid powder or crystal[1]. This compound serves as a valuable reagent in various chemical syntheses and is used as a pharmaceutical analytical impurity for research and analytical purposes. A critical property of this compound that requires careful consideration is its hygroscopic nature[1][2].

Hygroscopic Nature

Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment[3][4]. Several suppliers of this compound explicitly list "hygroscopic" as a condition to avoid[1][2]. The absorption of moisture can lead to several undesirable consequences, including:

  • Physical Changes: Caking, clumping, or even deliquescence (dissolving in the absorbed water) can occur, making the compound difficult to handle and weigh accurately[4][5].

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other reactions, compromising the purity and stability of the compound.

  • Inaccurate Concentrations: When preparing solutions, the absorbed water content can lead to significant errors in molarity calculations if not accounted for.

Data Presentation: Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 75804-28-3
Molecular Formula C₆H₁₆N₂·2HCl[1]
Molecular Weight 189.12 g/mol [1]
Appearance White to Almost White Powder to Crystal[1]
Physical State Solid[2]
Solubility Soluble in water[1]
Purity Min. 98.0%[2]
Condition to Avoid Hygroscopic[1][2]
Storage Temperature 2-8°C

Experimental Protocols: General Handling of Hygroscopic Solids

While specific experimental protocols for determining the hygroscopicity of this exact compound are not available, a general procedure for handling hygroscopic materials in a research setting is outlined below.

Objective: To accurately weigh and dispense a hygroscopic compound while minimizing moisture absorption.

Materials:

  • This compound

  • Glove box or glove bag with controlled low humidity[6][7]

  • Inert gas (e.g., dry nitrogen or argon)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Airtight container for the compound

  • Desiccator with an active desiccant (e.g., silica gel, calcium chloride)[3]

Procedure:

  • Environment Preparation: If available, perform all manipulations within a glove box or glove bag purged with a dry inert gas to maintain a low-humidity atmosphere[6]. If a glove box is not available, work in a room with controlled low humidity and minimize the time the container is open[7].

  • Material Equilibration: Before opening, allow the container of this compound to equilibrate to the ambient temperature of the weighing area to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing:

    • Place the weighing paper or boat on the analytical balance and tare.

    • Quickly open the container of the hygroscopic compound.

    • Using a clean, dry spatula, rapidly transfer the desired amount of the solid to the weighing paper.

    • Immediately and securely reseal the main container[5].

    • Record the mass.

  • Post-Weighing Handling:

    • Promptly transfer the weighed solid to the reaction vessel or dissolution solvent.

    • Clean any spills immediately.

  • Storage of Aliquots: If the primary container needs to be opened frequently, consider preparing smaller, single-use aliquots in a controlled environment to minimize moisture exposure to the bulk material.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a logical workflow for the proper handling of a hygroscopic compound like this compound.

Hygroscopic_Compound_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_usage Usage storage Store in Tightly Sealed Container in a Cool, Dry, Inert Atmosphere equilibration Equilibrate Container to Room Temperature storage->equilibration desiccator Use of Desiccator for Short-Term Storage glovebox Work in a Controlled Low-Humidity Environment (Glove Box/Bag) weighing Weigh Quickly and Reseal Container Promptly glovebox->weighing equilibration->glovebox weighing->storage Return to Storage dissolution Immediate Dissolution or Use in Reaction weighing->dissolution

Caption: Workflow for handling hygroscopic compounds.

Mandatory Safety and Handling Precautions

When handling this compound, it is imperative to follow standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat[5].

  • Ventilation: Ensure adequate ventilation, and for dusty materials, a local exhaust ventilation system is recommended.

  • Safe Handling Advice: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.

  • Spill Management: In case of a spill, pick up the solid material without creating dust and arrange for disposal according to local regulations.

Storage Recommendations

Proper storage is critical for maintaining the quality of this compound.

  • Container: Keep the container tightly closed to prevent moisture ingress[5].

  • Atmosphere: For optimal stability, store under a dry, inert gas such as argon or nitrogen.

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight[5]. A recommended storage temperature is between 2-8°C.

  • Desiccants: The use of desiccants in the storage container or a desiccator can help maintain a low-humidity environment[3][4].

By implementing these handling and storage strategies, researchers can ensure the integrity and reliability of this compound for their scientific endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (CAS RN: 75804-28-3), a compound primarily utilized as a pharmaceutical analytical impurity (PAI) and a certified reference material. Its principal application lies in the detection, identification, and quantification of impurities in pharmaceutical products during various stages of drug development and quality control.

Chemical and Physical Properties

This compound, also known by its synonyms 2,3-Diamino-2,3-dimethylbutane Dihydrochloride and 1,1,2,2-Tetramethylethylenediamine Dihydrochloride, is a white to almost white crystalline powder.[1][2] It is recognized for its high purity, typically exceeding 98%.[1][2] A key characteristic to note during handling is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3]

Table 1: Chemical and Physical Data

PropertyValue
CAS Number 75804-28-3
Molecular Formula C₆H₁₆N₂ · 2HCl
Molecular Weight 189.13 g/mol
Appearance White to almost white powder to crystal[1][2]
Purity >98.0%[2]
Hygroscopicity Hygroscopic[3]

Safety and Hazard Information

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. Consequently, no hazard pictograms, signal words, or specific hazard statements are required for its labeling.

Despite its non-hazardous classification, standard laboratory safety precautions are paramount to ensure personnel safety and maintain the integrity of the material. It is crucial to avoid contact with skin, eyes, and clothing. The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). There is no evidence to suggest it possesses endocrine-disrupting properties.

Table 2: Hazard and Safety Data

ParameterInformation
GHS Classification Not a hazardous substance or mixture.
Signal Word No signal word required.
Hazard Statements No hazard statement(s) required.
Precautionary Statements No precautionary statement(s) required.
Acute Toxicity (LD50/LC50) No quantitative data available in the searched resources.
Carcinogenicity No components are listed as a carcinogen by IARC, NTP, or OSHA.[4]

Handling and Storage Protocols

Proper handling and storage are critical to maintain the quality and stability of this compound, particularly given its hygroscopic nature.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Safety glasses with side-shields or goggles.

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • A laboratory coat or other protective clothing.

  • In situations where dust may be generated, a NIOSH-approved respirator is recommended.

Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[1] Use local exhaust ventilation to control the dispersion of dust.

  • Preventing Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Hygiene: Wash hands thoroughly after handling.

Storage Conditions
  • Container: Keep the container tightly closed to prevent moisture absorption.

  • Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. A recommended storage temperature is 2-8°C.[1]

  • Inert Atmosphere: For long-term storage and to maintain high purity, it is advisable to store the compound under an inert gas, such as argon or nitrogen.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Rinse the affected skin area with plenty of water. If irritation persists, seek medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols and Applications

This compound is a valuable tool in pharmaceutical analysis. Its primary function is as a reference standard for the identification and quantification of impurities in drug substances and products.

Applications in Pharmaceutical Analysis

This compound is utilized in a variety of analytical applications, including:

  • Formulation Feasibility Studies: To assess the potential for impurity formation in different drug formulations.

  • Stress Testing and Degradation Studies: To identify potential degradation products of a drug substance under various stress conditions (e.g., heat, light, humidity, oxidation).

  • Analytical Method Development and Validation: As a reference standard to develop and validate analytical methods (e.g., HPLC, GC) for impurity profiling.

  • Spiking Studies: To determine the recovery and accuracy of an analytical method by adding a known amount of the impurity standard to a sample.

  • Identification of Unknown Impurities: By comparing the retention time and/or mass spectrum of an unknown peak in a sample to that of the reference standard.

Generalized Experimental Workflow for Impurity Analysis using HPLC

The following is a generalized workflow for the use of this compound as a reference standard in the analysis of pharmaceutical impurities by High-Performance Liquid Chromatography (HPLC).

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Standard Solution (this compound) hplc HPLC Analysis prep_std->hplc prep_sample Prepare Sample Solution (Drug Substance/Product) prep_sample->hplc prep_spike Prepare Spiked Sample (Sample + Standard) prep_spike->hplc peak_id Peak Identification hplc->peak_id quant Quantification peak_id->quant report Generate Report quant->report

A generalized workflow for pharmaceutical impurity analysis using a reference standard.
Logical Relationship in Analytical Method Validation

The use of a certified reference standard like this compound is integral to the validation of an analytical method for impurity determination. The following diagram illustrates the logical relationship between the reference standard and key validation parameters.

method_validation ref_std 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (Reference Standard) specificity Specificity/ Selectivity ref_std->specificity Distinguish from other components linearity Linearity ref_std->linearity Calibration curve accuracy Accuracy ref_std->accuracy Spiking studies precision Precision ref_std->precision Repeatability lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq robustness Robustness precision->robustness

The role of a reference standard in analytical method validation.

Disposal Considerations

Unused this compound and its containers should be disposed of in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service. Do not dispose of the chemical into the environment, drains, or sewer systems.

Conclusion

This compound is a crucial reference material for ensuring the quality and safety of pharmaceutical products. While it is not classified as a hazardous material, adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to handle this compound safely and effectively in a laboratory setting. Further investigation into specific analytical methods published in peer-reviewed literature may provide more detailed experimental protocols for its various applications.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a Catalyst Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2,3-butanediamine Dihydrochloride is a chiral diamine that holds potential as a ligand in asymmetric catalysis. Its structural rigidity and the presence of two stereogenic centers make it an attractive candidate for inducing enantioselectivity in a variety of chemical transformations. Chiral diamines are a well-established class of ligands in catalysis, frequently employed in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry due to the stereospecific nature of biological interactions.[1] This document provides a representative protocol for the application of this compound as a ligand in a copper-catalyzed asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction.

It is important to note that while the coordination chemistry of the closely related 2,3-butanediamine has been explored, detailed catalytic applications and specific protocols for this compound are not extensively reported in peer-reviewed literature. Therefore, the following protocol is a generalized procedure adapted from established methods for structurally similar chiral diamine ligands and should be considered a starting point for optimization.

Representative Application: Copper-Catalyzed Asymmetric Henry Reaction

The asymmetric Henry reaction is a powerful tool for the synthesis of chiral β-nitro alcohols, which are versatile intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The reaction involves the addition of a nitroalkane to an aldehyde, catalyzed by a chiral metal-ligand complex. Chiral diamine ligands, in complex with copper(II) salts, have been shown to be effective catalysts for this transformation, affording high yields and enantioselectivities.

Proposed Catalytic Cycle

The proposed catalytic cycle for the copper-diamine catalyzed asymmetric Henry reaction involves the formation of a chiral copper complex, which then coordinates to both the aldehyde and the deprotonated nitroalkane (nitronate). This coordination in the chiral environment directs the facial attack of the nitronate on the aldehyde, leading to the enantioselective formation of the β-nitro alcohol product.

Catalytic_Cycle_Henry_Reaction Cu_L Cu(II)-Diamine Complex Intermediate Ternary Complex [L-Cu(Aldehyde)(Nitronate)] Cu_L->Intermediate Coordination Aldehyde Aldehyde Aldehyde->Intermediate Nitronate Nitronate Nitronate->Intermediate Product β-Nitro Alcohol Intermediate->Product C-C Bond Formation Regeneration Catalyst Regeneration Product->Regeneration Product Release Regeneration->Cu_L

Caption: Proposed catalytic cycle for the copper-diamine catalyzed asymmetric Henry reaction.

Experimental Protocol: Asymmetric Henry Reaction

This protocol is a representative procedure and may require optimization for specific substrates and for the use of this compound.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde (e.g., benzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., isopropanol, i-PrOH)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Experimental Workflow:

Experimental_Workflow_Henry_Reaction start Start step1 Dissolve Cu(OAc)₂·H₂O and 2,3-Dimethyl-2,3-butanediamine·2HCl in i-PrOH under inert atmosphere start->step1 step2 Stir for 1 hour at room temperature to form the catalyst complex step1->step2 step3 Add aldehyde to the catalyst solution step2->step3 step4 Add nitroalkane step3->step4 step5 Add triethylamine dropwise step4->step5 step6 Stir at specified temperature for 24-48 hours step5->step6 step7 Quench the reaction with sat. aq. NH₄Cl step6->step7 step8 Extract with an organic solvent (e.g., ethyl acetate) step7->step8 step9 Dry organic layer, concentrate, and purify by column chromatography step8->step9 end End step9->end

Caption: General experimental workflow for the copper-catalyzed asymmetric Henry reaction.

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve copper(II) acetate monohydrate (0.05 mmol, 1.0 eq) and this compound (0.055 mmol, 1.1 eq) in 2.0 mL of isopropanol. Stir the mixture at room temperature for 1 hour. A color change should be observed, indicating the formation of the copper-diamine complex.

  • Reaction Setup: To the freshly prepared catalyst solution, add the aldehyde (1.0 mmol, 20 eq).

  • Add the nitroalkane (2.0 mmol, 40 eq).

  • Slowly add triethylamine (0.06 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

Data Presentation

The following table presents hypothetical data for the asymmetric Henry reaction between benzaldehyde and nitromethane, catalyzed by a Cu(II)/2,3-Dimethyl-2,3-butanediamine Dihydrochloride system. This data is for illustrative purposes to demonstrate the expected outcomes and the parameters that should be monitored. Actual results will vary depending on the specific reaction conditions and substrates.

EntryTemperature (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)
12548958875
2072807285
3-2096655892

Note: Enantiomeric excess should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Nitroalkanes are potentially explosive and should be handled with care. Avoid heating nitroalkanes in the presence of strong bases.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound presents a promising, yet underexplored, chiral ligand for asymmetric catalysis. The provided representative protocol for the copper-catalyzed asymmetric Henry reaction serves as a foundational method for researchers to begin investigating the catalytic potential of this ligand. Optimization of reaction parameters such as solvent, temperature, base, and catalyst loading will be crucial to achieve high yields and enantioselectivities for specific substrate combinations. Further studies are encouraged to fully elucidate the catalytic scope and efficacy of this ligand in various asymmetric transformations.

References

Application of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The derivatization of analytes is a common strategy in HPLC to improve their chromatographic properties and enhance their detectability.[4][5] By reacting a poorly responding analyte with a derivatizing agent, a chromophore or fluorophore can be introduced, allowing for sensitive detection.[5][6] In this proposed application, the diamine would react with carbonyl compounds to form a Schiff base, which can be detected by a UV detector.

Hypothetical Application: Derivatization of Carbonyl Compounds

Principle

The primary amine groups of 2,3-Dimethyl-2,3-butanediamine can react with the carbonyl group of an aldehyde or ketone to form a Schiff base (an imine). This reaction is typically carried out in a slightly acidic solution. The resulting derivative is more hydrophobic than the original carbonyl compound, leading to better retention on a reverse-phase HPLC column. While the diamine itself does not possess a strong chromophore, the formation of the C=N bond in the Schiff base can provide sufficient UV absorbance for detection. For enhanced sensitivity, a secondary derivatization step could be envisioned, or the primary focus could be on separating a mixture of derivatized carbonyls.

Logical Workflow for Derivatization and HPLC Analysis

cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_hplc HPLC Analysis Sample Analyte Solution (Carbonyl Compounds in Solvent) Mix Mix Analyte, Reagent, and Catalyst Sample->Mix Reagent Derivatization Reagent (2,3-Dimethyl-2,3-butanediamine Dihydrochloride in Buffer) Reagent->Mix Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Mix Incubate Incubate at Controlled Temperature (e.g., 60°C) Mix->Incubate Quench Quench Reaction / Neutralize Incubate->Quench Inject Inject Derivatized Sample Quench->Inject Separate Reverse-Phase HPLC Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Acquisition and Analysis Detect->Analyze

Caption: Workflow for the derivatization of carbonyl compounds and subsequent HPLC analysis.

Experimental Protocols

1. Preparation of Derivatization Reagent

  • Reagent: 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

  • Procedure:

    • Accurately weigh 189 mg of this compound (MW: 189.13 g/mol ).[2]

    • Dissolve in 100 mL of a 95:5 (v/v) methanol/water mixture to obtain a 10 mM solution.

    • This stock solution should be stored at 4°C and protected from light.

2. Standard and Sample Preparation

  • Standard Preparation:

    • Prepare individual stock solutions of target carbonyl compounds (e.g., formaldehyde, acetaldehyde, acetone) in methanol at a concentration of 1 mg/mL.

    • Create a working standard mixture by diluting the stock solutions with methanol to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For liquid samples, dilute with methanol to bring the expected carbonyl concentration into the calibration range.

    • For solid samples, perform a suitable extraction (e.g., with methanol) followed by filtration through a 0.45 µm syringe filter.

3. Pre-Column Derivatization Protocol

  • In a 1.5 mL autosampler vial, add 100 µL of the standard or sample solution.

  • Add 100 µL of the 10 mM this compound derivatization reagent.

  • Add 20 µL of glacial acetic acid as a catalyst.

  • Cap the vial and vortex briefly to mix.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the HPLC system.

4. HPLC-UV Method

The following table outlines a starting point for the HPLC-UV analysis of the derivatized carbonyl compounds. Optimization may be required depending on the specific analytes.

ParameterRecommended Conditions
HPLC System Standard HPLC or UHPLC system with UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 245 nm (or wavelength determined by spectral scan of derivative)
Injection Volume 10 µL

Table 1: Suggested HPLC-UV Conditions.

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Table 2: Example Gradient Program.

Data Presentation and Expected Results

The derivatization of a series of aldehydes and ketones would be expected to yield derivatives with varying retention times, allowing for their separation. The retention time will generally increase with the hydrophobicity of the parent carbonyl compound.

Hypothetical Retention Data

Analyte (Carbonyl)Expected Retention Time (min)Limit of Detection (LOD) (µg/mL)
Formaldehyde3.50.5
Acetaldehyde4.80.4
Acetone5.20.6
Propionaldehyde6.10.3
Benzaldehyde12.50.1

Table 3: Hypothetical quantitative data for the analysis of carbonyl compounds derivatized with this compound.

Relationship between Analyte Properties and Chromatographic Behavior

cluster_analyte Analyte Properties cluster_derivatization Derivatization cluster_hplc HPLC Behavior Analyte_MW Increasing Molecular Weight Deriv Reaction with 2,3-Dimethyl-2,3-butanediamine Analyte_MW->Deriv Analyte_HP Increasing Hydrophobicity Analyte_HP->Deriv Derivative_HP Increased Hydrophobicity of Derivative Deriv->Derivative_HP Retention Increased Retention Time on C18 Column Derivative_HP->Retention

Caption: Correlation between analyte properties and expected HPLC retention time after derivatization.

Conclusion

While there are no established, published methods for the use of this compound in HPLC analysis, its chemical properties make it a candidate for the pre-column derivatization of carbonyl-containing analytes. The provided hypothetical protocol serves as a comprehensive starting point for method development. Researchers can adapt these conditions to suit their specific analytical needs, including the optimization of reaction conditions and chromatographic parameters to achieve the desired separation and sensitivity. This approach transforms analytes that are otherwise difficult to detect by UV into molecules suitable for routine reverse-phase HPLC analysis.

References

Application Notes and Protocols: 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific documented applications or detailed protocols for the use of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a chiral resolving agent. The following application notes and protocols are therefore based on the general principles of chiral resolution using chiral amines for the separation of racemic mixtures, particularly carboxylic acids, by diastereomeric salt formation. The experimental details provided are representative and would require optimization for any specific racemic compound.

Introduction

Chiral resolution is a critical process in the development of pharmaceuticals and other biologically active molecules, as enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles. One of the most established methods for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. 2,3-Dimethyl-2,3-butanediamine, a chiral diamine, possesses the necessary structural features to be employed as a resolving agent for racemic acids. The dihydrochloride salt is typically used to improve its stability and handling. The free diamine can be generated in situ or prior to the resolution step.

The principle of this method lies in the reaction of a racemic mixture of an acid (a mixture of R- and S-enantiomers) with a single enantiomer of a chiral base (e.g., (R,R)- or (S,S)-2,3-Dimethyl-2,3-butanediamine). This reaction forms a mixture of two diastereomeric salts: (R-acid)-(R,R-base) and (S-acid)-(R,R-base). These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1][2][3][4] Once separated, the individual diastereomeric salts can be treated with an acid or base to regenerate the enantiomerically pure acid and the resolving agent.

Potential Applications

Based on its chemical nature as a chiral diamine, this compound is a potential resolving agent for:

  • Racemic Carboxylic Acids: This is the most common application for chiral amine resolving agents.[1][2][3][4]

  • Racemic Sulfonic Acids: Similar to carboxylic acids, sulfonic acids can form salts with amines.

  • Other Acidic Chiral Compounds: Any chiral compound with a sufficiently acidic proton to form a stable salt with an amine could potentially be resolved.

Generalized Experimental Protocols

The following protocols are generalized and should be adapted and optimized for the specific racemic mixture being resolved.

Protocol 1: Liberation of the Free Chiral Diamine

Objective: To obtain the free (R,R)- or (S,S)-2,3-Dimethyl-2,3-butanediamine from its dihydrochloride salt for use in the resolution.

Materials:

  • (R,R)- or (S,S)-2,3-Dimethyl-2,3-butanediamine Dihydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve a known quantity of this compound in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess (approximately 2.2 equivalents) of a chilled aqueous solution of NaOH or KOH with stirring.

  • Monitor the pH of the solution to ensure it is basic (pH > 12).

  • Extract the liberated free diamine from the aqueous solution using an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane for a 10 g scale reaction).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting oil or solid is the free chiral diamine. It is advisable to use it immediately or store it under an inert atmosphere.

Protocol 2: Diastereomeric Salt Formation and Fractional Crystallization

Objective: To form diastereomeric salts of a racemic acid with the chiral diamine and separate them by fractional crystallization.

Materials:

  • Racemic carboxylic acid

  • Enantiomerically pure 2,3-Dimethyl-2,3-butanediamine (from Protocol 1)

  • Suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water)

  • Heating and stirring apparatus (e.g., hotplate stirrer)

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • In a suitable flask, dissolve the racemic carboxylic acid (1 equivalent) in a minimal amount of a hot solvent or solvent mixture.

  • In a separate flask, dissolve the enantiomerically pure 2,3-Dimethyl-2,3-butanediamine (0.5 to 1.0 equivalent, optimization is key) in the same solvent.

  • Slowly add the warm solution of the chiral diamine to the stirred solution of the racemic acid.

  • If a precipitate forms immediately, it may be necessary to heat the mixture to achieve a clear solution.

  • Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or freezer to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • The collected solid is the first crop of the less soluble diastereomeric salt. The mother liquor contains the more soluble diastereomeric salt.

  • The enantiomeric purity of the crystallized salt should be determined at this stage (e.g., by polarimetry or chiral HPLC of the liberated acid from a small sample).

  • If the desired purity is not achieved, recrystallize the solid from the same or a different solvent system.

Protocol 3: Liberation of the Enantiomerically Pure Acid

Objective: To recover the enantiomerically enriched carboxylic acid from the separated diastereomeric salt.

Materials:

  • Diastereomerically pure salt (from Protocol 2)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Suspend or dissolve the diastereomerically pure salt in a mixture of water and an appropriate organic solvent.

  • Acidify the aqueous layer by adding an aqueous acid solution (e.g., 1 M HCl) until the pH is acidic (pH < 2).

  • Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

  • The aqueous layer now contains the hydrochloride salt of the resolving agent, which can be recovered if desired.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid or oil is the enantiomerically enriched carboxylic acid.

  • Determine the enantiomeric excess (ee%) of the recovered acid using a suitable analytical technique (e.g., chiral HPLC, GC, or NMR with a chiral shift reagent).

Data Presentation (Illustrative)

The following table presents hypothetical data for the resolution of a generic racemic carboxylic acid ("Racemic Acid A") using (R,R)-2,3-Dimethyl-2,3-butanediamine.

StepProductYield (%)Diastereomeric Excess (de%)Enantiomeric Excess (ee%) of Recovered Acid
Crystallization 1 Less Soluble Diastereomeric Salt408585% (R-enantiomer)
Recrystallization 1 Less Soluble Diastereomeric Salt35 (overall)>98>98% (R-enantiomer)
Mother Liquor More Soluble Diastereomeric Salt--Enriched in S-enantiomer

Visualizations

Workflow for Chiral Resolution

G racemic_acid Racemic Acid (R-Acid + S-Acid) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Diamine ((R,R)-Amine) chiral_amine->salt_formation diastereomers Mixture of Diastereomeric Salts (R-Acid)-(R,R)-Amine (S-Acid)-(R,R)-Amine salt_formation->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Less Soluble Diastereomer (e.g., (R-Acid)-(R,R)-Amine) fractional_crystallization->less_soluble Crystals more_soluble More Soluble Diastereomer (in Mother Liquor) fractional_crystallization->more_soluble Solution acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Enantiomerically Pure Acid (R-Acid) acidification1->enantiomer1 recovered_amine1 Recovered Chiral Amine acidification1->recovered_amine1 enantiomer2 Enriched Acid (S-Acid) acidification2->enantiomer2 recovered_amine2 Recovered Chiral Amine acidification2->recovered_amine2

Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.

Logical Steps in Protocol

G start Start step1 Step 1: Liberation of Free Diamine Prepare free chiral amine from its dihydrochloride salt. start->step1 step2 Step 2: Salt Formation React racemic acid with the free chiral amine in a suitable solvent. step1->step2 step3 Step 3: Fractional Crystallization Cool the solution to crystallize the less soluble diastereomeric salt. step2->step3 step4 Step 4: Isolation Isolate the crystals by filtration. step3->step4 step5 Step 5: Purity Check Analyze the diastereomeric/enantiomeric purity. step4->step5 step6 Step 6: Recrystallization (Optional) Recrystallize if purity is insufficient. step5->step6 Purity < Target step7 Step 7: Liberation of Enantiomer Treat the pure diastereomeric salt with acid to recover the enantiopure acid. step5->step7 Purity >= Target step6->step3 end End step7->end

Caption: Logical flow of the key experimental steps for chiral resolution.

References

Application Notes and Protocols for Metal Complex Formation with 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are generalized procedures based on the principles of coordination chemistry with diamine ligands. Specific experimental data for metal complexes of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride is not widely available in published literature. Therefore, the quantitative data presented in the tables are illustrative examples to guide researchers. Optimal reaction conditions, characterization data, and stability constants must be determined experimentally for this specific ligand.

Overview of this compound as a Ligand

2,3-Dimethyl-2,3-butanediamine, also known as 1,1,2,2-tetramethylethylenediamine, is a bidentate chelating ligand. The presence of two primary amine groups allows it to coordinate with a single metal ion to form a stable five-membered ring. The four methyl groups on the carbon backbone introduce significant steric hindrance, which can influence the geometry, stability, and reactivity of the resulting metal complexes.

The commercially available dihydrochloride salt (C₆H₁₆N₂·2HCl) requires deprotonation, typically with a suitable base, to liberate the free diamine for complexation. This ligand is a valuable building block for developing novel coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry.

Application Note 1: Synthesis of Transition Metal Complexes

This section provides a general protocol for the synthesis of first-row transition metal (e.g., Cu(II), Ni(II), Co(II)) complexes with 2,3-Dimethyl-2,3-butanediamine.

Experimental Protocol: General Synthesis

1. Materials and Reagents:

  • This compound (DMBDD)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Sodium hydroxide (NaOH) or other suitable base

  • Methanol or Ethanol (reagent grade)

  • Diethyl ether

  • Deionized water

2. Procedure:

  • Ligand Preparation: Dissolve this compound (1.0 mmol) in 15 mL of methanol in a 50 mL round-bottom flask.

  • Deprotonation: To this solution, add a methanolic solution of NaOH (2.0 mmol in 10 mL methanol) dropwise with stirring. A white precipitate of NaCl may form. Stir the mixture for 20-30 minutes at room temperature to ensure complete deprotonation of the diamine.

  • Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 15 mL of methanol. Add this solution dropwise to the stirred ligand solution.

  • Reaction: Reflux the resulting mixture for 2-4 hours. The formation of the complex is often indicated by a distinct color change.

  • Isolation: After cooling to room temperature, reduce the volume of the solvent under vacuum. If a precipitate has formed, collect it by filtration. If not, add diethyl ether to the concentrated solution to induce precipitation.

  • Purification: Wash the isolated solid product with small portions of cold methanol and then diethyl ether to remove unreacted starting materials.

  • Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.

Synthesis_Workflow A Dissolve DMBDD in Methanol B Add NaOH Solution (Deprotonation) A->B D Add Metal Solution to Ligand Solution B->D C Prepare Metal Salt Solution in Methanol C->D E Reflux Reaction Mixture (2-4 hours) D->E F Cool and Concentrate Solution E->F G Precipitate Complex (Add Diethyl Ether) F->G H Filter and Wash Product G->H I Dry under Vacuum H->I J Characterization I->J Characterization_Workflow Start Synthesized Complex FTIR FT-IR Spectroscopy (Confirms M-N bond) Start->FTIR Coordination Paramagnetic Paramagnetic Complex? Start->Paramagnetic Data Structural Elucidation FTIR->Data UVVis UV-Vis Spectroscopy (Determines Geometry) UVVis->Data NMR NMR Spectroscopy (For Diamagnetic Complexes) NMR->Data Paramagnetic->UVVis Yes Paramagnetic->NMR No (d10) Antimicrobial_Screening A Prepare Bacterial Inoculum B Spread Culture on Agar Plate A->B C Create Wells in Agar B->C D Add Test Compounds and Controls to Wells C->D E Incubate Plate (37°C, 24h) D->E F Measure Zone of Inhibition (mm) E->F G Compare Activity F->G

Application Note: A HILIC-CAD Method for Pharmaceutical Impurity Profiling of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a robust analytical method for the identification and quantification of potential impurities in 2,3-Dimethyl-2,3-butanediamine Dihydrochloride, a pharmaceutical analytical impurity (PAI). Due to the compound's polar nature and lack of a significant UV chromophore, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) was developed.[1] This approach provides a universal and sensitive means of detection for non-volatile analytes, making it ideal for impurity profiling where the identity and structure of impurities may not be known.[1][2][3] The method demonstrates excellent separation and sensitivity for the main component and its potential process-related impurities and degradants.

Introduction

This compound (CAS 75804-28-3) is a diamine compound used as a reference standard and in various chemical synthesis processes.[4][5] Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement.[6] Impurity profiling is essential to identify and quantify substances that may impact the safety and efficacy of the final drug product.[7]

Traditional reversed-phase HPLC with UV detection is often unsuitable for highly polar, non-chromophoric compounds like aliphatic diamines.[1][8] To overcome this challenge, this method employs HILIC, which is well-suited for retaining and separating polar compounds, in combination with CAD, a universal detector that provides a response for any non-volatile analyte.[9][3][10] The response from a CAD detector is independent of the chemical properties of the analyte, allowing for more uniform quantification of diverse impurities.[2][3]

Experimental Protocol

2.1. Materials and Reagents

  • This compound Reference Standard (USP Grade)

  • Acetonitrile (HPLC Grade, volatile mobile phase compatible)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Potential Impurities (if available for identification)

2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • Detector: Thermo Scientific Corona Veo Charged Aerosol Detector (CAD) or equivalent.[1]

  • Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Gradient Program:

    Time (min) %A %B
    0.0 5 95
    10.0 40 60
    10.1 5 95

    | 15.0 | 5 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Nebulizer Gas (Nitrogen): 60 psi

    • Data Collection Rate: 10 Hz

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the 50:50 Acetonitrile/Water mixture.

  • Sample Solution (1000 µg/mL): Prepare the sample in the same manner as the Standard Stock Solution.

  • Spiked Sample: Prepare a sample solution and spike with known levels of identified impurities to confirm peak identification and resolution.

Experimental Workflow

The following diagram outlines the logical workflow for the impurity profiling analysis.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage cluster_reporting Reporting Stage SampleReceipt Sample Receipt & Logging StandardPrep Reference Standard Preparation (1000 µg/mL) SampleReceipt->StandardPrep Initiate SamplePrep Test Sample Preparation (1000 µg/mL) SampleReceipt->SamplePrep Initiate InstrumentSetup Instrument & CAD Setup (HILIC Method) StandardPrep->InstrumentSetup SamplePrep->InstrumentSetup SequenceRun Chromatographic Analysis (HPLC-CAD) InstrumentSetup->SequenceRun Execute DataAcquisition Data Acquisition & Integration SequenceRun->DataAcquisition ImpurityCalc Impurity Identification & Quantification DataAcquisition->ImpurityCalc Process FinalReport Final Report Generation (Impurity Profile) ImpurityCalc->FinalReport Review Data Review & Approval FinalReport->Review Submit for

Caption: Workflow for impurity profiling of this compound.

Results and Discussion

The developed HILIC-CAD method successfully separated the main component from several potential impurities. HILIC is particularly effective for polar compounds, providing retention that is not achievable with traditional C18 columns.[11] The use of a volatile ammonium formate buffer makes this method compatible with mass spectrometry (MS) for further structural elucidation of unknown impurities, if necessary.

A representative chromatogram would show the main peak for this compound well-resolved from smaller impurity peaks. The quantification of these impurities is performed using area normalization, assuming a similar response factor in the CAD detector for structurally related compounds.

Table 1: Hypothetical Quantitative Data for Impurity Profile

Peak IDRetention Time (min)Relative Retention Time (RRT)Peak AreaArea %Specification
Impurity A3.50.5815,2300.08≤ 0.10%
Impurity B4.80.8018,9900.10≤ 0.15%
Main Compound 6.0 1.00 18,875,400 99.75 ≥ 99.0%
Impurity C7.21.209,4500.05≤ 0.10%
Unknown (RRT 1.5)9.01.503,7800.02≤ 0.05%
Total Impurities - - - 0.25 ≤ 1.0%

The data presented in Table 1 is for illustrative purposes. The Relative Retention Time (RRT) is a critical parameter for tracking and identifying impurities across different runs and systems. All observed impurities were found to be within typical pharmaceutical specifications.

Conclusion

The described HILIC-CAD method provides a sensitive, robust, and reliable approach for the impurity profiling of this compound. This method overcomes the challenges associated with analyzing polar, non-chromophoric compounds and is suitable for use in a regulated quality control environment for both routine analysis and stability studies. The universal detection principle of CAD ensures that all non-volatile impurities are detected, providing a comprehensive purity assessment.[3][12]

References

Application Note: Utilization of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a Reference Standard in the Quality Control of Clavulanate Potassium

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the use of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a certified reference standard in the quality control (QC) of pharmaceutical products containing Clavulanate Potassium. This diamine has been identified as a potential process-related impurity or degradation product in the manufacturing of Clavulanate Potassium. The protocols outlined herein describe the identification and quantification of this impurity in Active Pharmaceutical Ingredients (APIs) and finished drug products using High-Performance Liquid Chromatography (HPLC) with UV detection. This application note is intended for researchers, analytical scientists, and drug development professionals.

Introduction

Clavulanic acid is a potent β-lactamase inhibitor, commonly combined with β-lactam antibiotics such as amoxicillin to overcome antibiotic resistance. The chemical instability of clavulanic acid, particularly its susceptibility to hydrolysis and other degradation pathways, presents a significant challenge in the manufacturing and formulation of Clavulanate Potassium.[1][2] This degradation can lead to the formation of various impurities that may impact the safety and efficacy of the final drug product.

This compound (DMBDD) has been identified as a potential impurity associated with the synthesis or degradation of clavulanic acid. While the precise formation pathway is proprietary to specific manufacturing processes, it is hypothesized to arise from the breakdown of the clavulanic acid molecule under certain pH and temperature conditions. As a "Pharmaceutical Analytical Impurity" (PAI), a well-characterized reference standard of DMBDD is essential for the accurate identification and quantification of this impurity to ensure the quality and consistency of Clavulanate Potassium.[3]

This application note details a robust HPLC-UV method for the determination of DMBDD in Clavulanate Potassium drug substances and formulated products.

Materials and Reagents

  • Reference Standard: this compound (Certified Reference Material, TraceCERT® or equivalent)[4]

  • Active Pharmaceutical Ingredient (API): Clavulanate Potassium

  • Finished Product: Amoxicillin and Clavulanate Potassium tablets

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Purified water (Milli-Q or equivalent)

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Stock Solution of DMBDD (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with purified water.

  • Mix thoroughly. This solution should be stored at 2-8°C and is stable for up to 7 days.

3.1.2. Working Standard Solution of DMBDD (1 µg/mL)

  • Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with purified water and mix thoroughly.

3.1.3. Sample Preparation (Clavulanate Potassium API)

  • Accurately weigh approximately 100 mg of Clavulanate Potassium API into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with purified water.

  • Mix thoroughly.

3.1.4. Sample Preparation (Amoxicillin and Clavulanate Potassium Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Clavulanate Potassium into a 100 mL volumetric flask.

  • Add approximately 70 mL of purified water and sonicate for 15 minutes to dissolve.

  • Dilute to volume with purified water and mix thoroughly.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon filter before injection.

Chromatographic Conditions

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed for the analysis. Since aliphatic diamines lack a strong chromophore for UV detection, a pre-column derivatization step can be employed. However, for simplicity and to avoid the complexities of derivatization, this protocol utilizes direct UV detection at a low wavelength, which is a common approach for such compounds.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent with UV/Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 20 µL
Run Time 30 minutes
Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines. The validation parameters to be assessed include:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of DMBDD in a placebo sample and by peak purity analysis using a photodiode array detector.

  • Linearity: Assessed by analyzing at least five concentrations of the DMBDD working standard over a range of 0.1 µg/mL to 2.0 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spiking the sample matrix with known amounts of DMBDD at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculating the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, with different analysts and/or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

Data Presentation

System Suitability

The system suitability should be checked before each analytical run by injecting the working standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%
Quantitative Data Summary

The following tables summarize the expected performance characteristics of the validated method.

Table 1: Linearity Data for DMBDD

Concentration (µg/mL)Peak Area (mAU*s)
0.1[Hypothetical Data]
0.5[Hypothetical Data]
1.0[Hypothetical Data]
1.5[Hypothetical Data]
2.0[Hypothetical Data]
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiking LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.5[Hypothetical Data]98.0 - 102.0
100%1.0[Hypothetical Data]98.0 - 102.0
150%1.5[Hypothetical Data]98.0 - 102.0

Table 3: Precision Data

Precision Type% RSD of Peak Area
Repeatability (n=6) ≤ 2.0%
Intermediate Precision (n=6) ≤ 3.0%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
LOD [Hypothetical Data]
LOQ [Hypothetical Data]

Visualizations

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing RefStd Weigh DMBDD Reference Standard StockSol Prepare Stock Solution (100 µg/mL) RefStd->StockSol WorkStd Prepare Working Standard (1 µg/mL) StockSol->WorkStd Inject Inject into HPLC System WorkStd->Inject SamplePrep Weigh and Dissolve API/Tablet Powder Filter Centrifuge and Filter Sample SamplePrep->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify DMBDD Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of DMBDD impurity.

Quality Control Logic

G Start Analyze Clavulanate Potassium Sample DetectPeak Peak Detected at DMBDD Retention Time? Start->DetectPeak QuantifyPeak Quantify Peak Area DetectPeak->QuantifyPeak Yes NoPeak No Peak Detected DetectPeak->NoPeak No Compare DMBDD Concentration ≤ Specification Limit? QuantifyPeak->Compare Pass Batch Passes QC Compare->Pass Yes Fail Batch Fails QC (Initiate OOS Investigation) Compare->Fail No

Caption: Decision logic for batch release based on DMBDD impurity levels.

Conclusion

The use of a certified reference standard for this compound is critical for the accurate quality control of Clavulanate Potassium. The HPLC method detailed in this application note provides a reliable and robust approach for the identification and quantification of this potential impurity. Adherence to these protocols will support the consistent production of safe and effective pharmaceutical products containing Clavulanate Potassium, in line with regulatory expectations.

References

Application Notes and Protocols for the Synthesis of Novel Polymers Using 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and exploration of novel polyamides and polyimides using 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a monomer. Given the novelty of this specific monomer in polymer synthesis, this document outlines detailed protocols based on established polymerization methodologies for analogous diamines. The unique sterically hindered nature of 2,3-Dimethyl-2,3-butanediamine suggests that polymers derived from it may exhibit unique properties beneficial for applications in drug development, such as modified solubility, thermal stability, and drug release characteristics.

Introduction to 2,3-Dimethyl-2,3-butanediamine in Polymer Synthesis

2,3-Dimethyl-2,3-butanediamine is a diamine with significant steric hindrance around the amine functional groups due to the presence of four methyl groups on the carbon backbone. This steric bulk is anticipated to influence polymerization kinetics and the final properties of the resulting polymers, potentially leading to materials with decreased chain packing, enhanced solubility in organic solvents, and unique microporosity. These characteristics are highly desirable in the field of drug delivery for creating advanced carrier systems.

The commercially available form of this monomer is often the dihydrochloride salt. It is crucial to neutralize this salt to the free diamine form to enable the lone pairs of the nitrogen atoms to act as nucleophiles in polycondensation reactions.

Monomer Preparation: Neutralization of this compound

Before polymerization, the this compound must be converted to its free diamine form. This is a critical step as the protonated amine groups in the dihydrochloride salt are not nucleophilic and will not react with electrophilic co-monomers.

Protocol 1: Neutralization of Dihydrochloride Salt

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Deionized water

  • Diethyl ether or dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in a minimal amount of deionized water in a round-bottom flask.

  • Neutralization: While stirring, slowly add a stoichiometric excess (e.g., 2.2 equivalents) of a concentrated aqueous solution of NaOH or KOH. The reaction is exothermic, so it is advisable to cool the flask in an ice bath.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free diamine with several portions of a suitable organic solvent like diethyl ether or dichloromethane.

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to obtain the free 2,3-Dimethyl-2,3-butanediamine as an oil or a low-melting solid.

  • Characterization: Confirm the structure and purity of the free diamine using techniques such as NMR and FTIR spectroscopy before proceeding with polymerization.

G cluster_start Starting Material cluster_process Neutralization Process cluster_end Final Product start 2,3-Dimethyl-2,3-butanediamine Dihydrochloride dissolve Dissolve in Water start->dissolve neutralize Add NaOH/KOH Solution (Ice Bath) dissolve->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate end Free 2,3-Dimethyl-2,3-butanediamine evaporate->end

Caption: Workflow for interfacial polymerization of polyamides.

Synthesis of Novel Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. [1]They are typically synthesized in a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclization to the final polyimide. [2] Protocol 3: Two-Step Synthesis of a Novel Polyimide

Materials:

  • Neutralized 2,3-Dimethyl-2,3-butanediamine

  • Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Three-neck flask, mechanical stirrer, nitrogen inlet

  • Glass plate for casting films

  • High-temperature oven

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a three-neck flask under a nitrogen atmosphere, dissolve the neutralized 2,3-Dimethyl-2,3-butanediamine in anhydrous NMP or DMAc.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of the dianhydride powder in portions to the stirred diamine solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization (Thermal)

  • Cast the poly(amic acid) solution onto a clean glass plate to form a thin film.

  • Place the cast film in a high-temperature oven and subject it to a staged heating program, for example:

    • 100°C for 1 hour (to slowly remove the solvent)

    • 200°C for 1 hour

    • 300°C for 1 hour (to ensure complete imidization)

  • Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.

Data Presentation: Polyimide Synthesis

Experiment IDDianhydride UsedSolid Content (%)Inherent Viscosity of Poly(amic acid) (dL/g)Tensile Strength (MPa)Glass Transition Temp. (Tg, °C)
PI-DMBD-01e.g., PMDAe.g., 15
PI-DMBD-02e.g., 6FDAe.g., 15

Workflow for Polyimide Synthesis

G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization cluster_product Final Product dissolve Dissolve Diamine in NMP/DMAc add Add Dianhydride at 0°C dissolve->add stir Stir at Room Temperature (12-24h) add->stir paa_solution Viscous Poly(amic acid) Solution stir->paa_solution cast Cast Solution into Film paa_solution->cast heat Thermal Curing (e.g., 100-300°C) cast->heat product Novel Polyimide Film heat->product

Caption: Workflow for the two-step synthesis of polyimides.

Potential Applications in Drug Development

Polymers based on 2,3-Dimethyl-2,3-butanediamine are expected to possess unique properties that could be leveraged in drug development. Polyamines and their derivatives are known to have applications in drug delivery. [3][4]

  • Drug Delivery Vehicles: The steric hindrance provided by the methyl groups may create polymers with increased free volume, making them suitable as matrices for encapsulating and controlling the release of therapeutic agents. The altered solubility could also be beneficial for formulating drug-polymer conjugates. [5]* Targeted Drug Delivery: The polyamine backbone could be functionalized with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues. Cancer cells, for instance, often have an upregulated polyamine transport system that could be exploited for targeted delivery.

  • Gene Delivery: Cationic polymers are widely investigated as non-viral vectors for gene delivery. The amine groups in the polymer backbone could be protonated to form polycations capable of complexing with negatively charged nucleic acids (DNA, siRNA) to form polyplexes for transfection.

Conceptual Drug Delivery System

G cluster_formation Nanoparticle Formation cluster_delivery Drug Delivery polymer Novel Polymer from 2,3-Dimethyl-2,3-butanediamine encapsulation Encapsulation/ Conjugation polymer->encapsulation drug Therapeutic Drug drug->encapsulation nanoparticle Drug-Loaded Nanoparticle encapsulation->nanoparticle targeting Targeting Ligand (Optional) nanoparticle->targeting cell Target Cell nanoparticle->cell release Controlled Drug Release cell->release

Caption: Conceptual model of a drug delivery system.

Characterization of Novel Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

Recommended Techniques:

  • Spectroscopy (FTIR, NMR): To confirm the chemical structure and the successful formation of amide or imide linkages.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

  • Thermal Analysis (TGA, DSC): To evaluate the thermal stability and identify glass transition temperatures (Tg). [6]* Mechanical Testing: To measure properties such as tensile strength and modulus of polymer films.

  • Solubility Testing: To assess the solubility of the novel polymers in a range of organic solvents.

These application notes and protocols provide a foundational framework for researchers to begin synthesizing and exploring the potential of novel polymers derived from this compound. The unique structure of this monomer holds promise for the development of new materials with tailored properties for advanced applications, particularly in the pharmaceutical and biomedical fields.

References

Application Notes and Protocols: Potential Use of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are theoretical and intended for research and development purposes only. To date, the use of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a primary ligand in palladium-catalyzed cross-coupling reactions has not been extensively reported in peer-reviewed literature. The methodologies provided are based on established principles of palladium catalysis and analogous systems using other diamine ligands. Experimental validation and optimization are required.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] Key to the success of these reactions is the choice of ligand, which modulates the reactivity, stability, and selectivity of the palladium catalyst. While phosphine-based ligands are prevalent, nitrogen-containing ligands, including diamines, have also demonstrated significant utility.[3][4]

This compound is a commercially available diamine salt. Its structure, featuring two tertiary carbon atoms each bearing an amino group, presents a sterically hindered yet potentially effective chelating scaffold for a palladium center. This document outlines the prospective application of its free-base form as a ligand in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.

Ligand Preparation: Neutralization of the Dihydrochloride Salt

To be an effective ligand, the dihydrochloride salt must be converted to the free diamine.

Protocol: Free Base Generation

  • Dissolution: Dissolve this compound (1.0 eq) in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.2 eq) with stirring.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free diamine.

  • Characterization: Confirm the structure and purity of the resulting 2,3-Dimethyl-2,3-butanediamine before use.

Note: The free diamine is expected to be a volatile solid or liquid and should be handled in a well-ventilated fume hood.

Proposed Application in Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are proposed starting points for evaluating 2,3-Dimethyl-2,3-butanediamine as a ligand. Optimization of catalyst loading, ligand-to-metal ratio, base, solvent, and temperature will be necessary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[5][6]

Hypothetical Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.01-0.02 mmol) with 2,3-Dimethyl-2,3-butanediamine (0.02-0.04 mmol) in the reaction solvent for 15-30 minutes.

  • Reaction Execution: Add the prepared catalyst solution to the Schlenk tube, followed by the reaction solvent (e.g., toluene, dioxane, or a mixture with water, 3-5 mL).

  • Heating and Monitoring: Heat the reaction mixture at 80-110 °C and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.

Table 1: Proposed Conditions for Suzuki-Miyaura Coupling

ParameterProposed Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand 2,3-Dimethyl-2,3-butanediamine
Aryl Halide Aryl bromides, iodides
Boronic Acid Aryl and vinyl boronic acids
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF, DMF, Toluene/H₂O
Temperature 80-110 °C
Catalyst Loading 1-2 mol%
Ligand:Pd Ratio 1:1 to 2:1
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides or triflates and amines.[7][8]

Hypothetical Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.01-0.02 mmol) with 2,3-Dimethyl-2,3-butanediamine (0.02-0.04 mmol) in the reaction solvent.

  • Reaction Execution: Add the catalyst solution to the Schlenk tube, followed by an anhydrous, aprotic solvent (e.g., toluene or dioxane, 3-5 mL).

  • Heating and Monitoring: Heat the reaction mixture at 90-120 °C and monitor its progress.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Table 2: Proposed Conditions for Buchwald-Hartwig Amination

ParameterProposed Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand 2,3-Dimethyl-2,3-butanediamine
Aryl Halide Aryl bromides, chlorides, triflates
Amine Primary and secondary alkyl- and arylamines
Base NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 90-120 °C
Catalyst Loading 1-2 mol%
Ligand:Pd Ratio 1:1 to 2:1
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9][10]

Hypothetical Protocol: Heck Reaction of an Aryl Iodide with an Acrylate

  • Reaction Setup: In a sealable reaction vessel, combine the aryl iodide (1.0 mmol), the acrylate (1.5 mmol), and an organic or inorganic base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix a palladium source (e.g., Pd(OAc)₂, 0.01-0.05 mmol) with 2,3-Dimethyl-2,3-butanediamine (0.02-0.10 mmol) in the reaction solvent.

  • Reaction Execution: Add the catalyst solution to the reaction vessel, followed by a polar aprotic solvent (e.g., DMF, DMAc, or NMP, 3-5 mL).

  • Heating and Monitoring: Heat the reaction at 100-140 °C and monitor for completion.

  • Work-up: Cool the mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product via column chromatography.

Table 3: Proposed Conditions for Heck Reaction

ParameterProposed Conditions
Palladium Source Pd(OAc)₂, PdCl₂
Ligand 2,3-Dimethyl-2,3-butanediamine
Unsaturated Halide Aryl iodides, bromides
Alkene Acrylates, styrenes
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, DMAc, NMP, Acetonitrile
Temperature 100-140 °C
Catalyst Loading 1-5 mol%
Ligand:Pd Ratio 2:1 to 4:1

Visualizations

Generalized Catalytic Cycle

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the role of the diamine ligand (L₂).

G cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst (L = Diamine Ligand) Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation/ Amine Coordination Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) Ar-R Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination G cluster_prep Preparation cluster_screen Screening Phase cluster_opt Optimization A Neutralize Ligand Salt to Free Diamine B Characterize Free Diamine (NMR, MS) A->B C Select Model Reaction (e.g., Suzuki Coupling) B->C D Screen Key Parameters: - Pd Source - Base - Solvent C->D E Analyze Yields (GC, LC-MS) D->E F Identify Promising Conditions E->F G Optimize: - Catalyst Loading - Ligand:Pd Ratio - Temperature F->G H Determine Substrate Scope G->H I Final Protocol H->I Develop Final Protocol

References

Troubleshooting & Optimization

optimizing reaction conditions with 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 2,3-Dimethyl-2,3-butanediamine Dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a Pharmaceutical Analytical Impurity (PAI) standard according to the United States Pharmacopeia (USP).[1] Its main purpose is in analytical testing to detect, identify, and quantify impurities in pharmaceutical products, thereby ensuring their quality and safety.[1]

Q2: What are the potential, though less documented, applications of this compound in synthetic chemistry?

A2: Due to its structure as a diamine, this compound has potential as a building block in organic synthesis for creating more complex molecules. It may also serve as a ligand in the development of novel catalysts.

Q3: What are the key physical and chemical properties of this compound?

A3: It is typically a white to almost white crystalline powder.[2] It is soluble in water and is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2]

Q4: What are the storage recommendations for this compound?

A4: Due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[2] Recommended storage temperatures are often between 2-8°C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent Analytical Results Moisture absorption due to improper handling of the hygroscopic compound, leading to inaccurate weighing.Always handle the compound in a low-humidity environment, such as a glove box or a desiccator. Use a freshly opened container or a properly stored aliquot for preparing standards.
Degradation of the compound.Store the compound as recommended, away from light and moisture. Prepare fresh solutions for each use.
Poor Solubility in Organic Solvents The dihydrochloride salt form has high polarity.For reactions requiring solubility in non-polar organic solvents, consider converting the dihydrochloride salt to the free base. This can be achieved by neutralization with a suitable base followed by extraction. Confirm the successful conversion using appropriate analytical techniques. If possible, use polar aprotic solvents where the salt may have better solubility.
Unexpected Side Reactions in Synthesis The presence of two amine functional groups can lead to multiple reactions if not properly controlled.Use appropriate protecting groups for one or both amine functionalities if a specific reaction at a single site is desired. Carefully control the stoichiometry of reactants.
The hydrochloride salt may interfere with reaction conditions, particularly those sensitive to acid.Neutralize the dihydrochloride with a non-nucleophilic base before proceeding with the reaction. The choice of base will be reaction-dependent.

Experimental Protocols: Best Practices for Handling and Use

General Handling of a Hygroscopic Compound:

  • Environment: Handle this compound in a controlled environment with low humidity, such as a glove box or a dry box. If not available, work quickly and minimize the time the container is open to the atmosphere.

  • Storage: Store the compound in a desiccator containing a suitable desiccant. Ensure the container is tightly sealed after each use.

  • Weighing: For accurate measurements, allow the container to come to room temperature before opening to prevent condensation. Weigh the required amount quickly and reseal the container immediately.

Preparation of a Standard Aqueous Solution (for Analytical Use):

  • Equipment: Use calibrated analytical balances and volumetric flasks.

  • Solvent: Use high-purity deionized water.

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Quantitatively transfer the weighed compound to a volumetric flask.

    • Add a portion of the deionized water and swirl to dissolve the compound completely.

    • Once dissolved, dilute to the mark with deionized water.

    • Mix the solution thoroughly by inverting the flask several times.

    • Prepare fresh solutions as needed and store them appropriately, protected from light and at a cool temperature.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₆N₂·2HCl[2]
Molecular Weight 189.12 g/mol [2]
Appearance White to Almost White Powder to Crystal[2]
Solubility Soluble in water[2]
CAS Number 75804-28-3[3]
Key Characteristic Hygroscopic[2]

Visualizations

experimental_workflow General Workflow for Impurity Spiking Study cluster_prep Preparation cluster_spiking Spiking and Analysis cluster_data Data Evaluation start Start: Obtain Drug Substance and Impurity Standard prep_standard Prepare Stock Solution of This compound start->prep_standard prep_sample Prepare Solution of Drug Substance start->prep_sample spike Spike Drug Substance Solution with Impurity Standard at Various Concentrations prep_standard->spike prep_sample->spike analyze Analyze Spiked Samples using Validated Analytical Method (e.g., HPLC) spike->analyze evaluate Evaluate Method Performance: Accuracy, Precision, Linearity analyze->evaluate end End: Method Validation for Impurity Quantification evaluate->end

Caption: General workflow for an impurity spiking study.

References

Technical Support Center: Polymerization of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during your experimental work.

Frequently Asked Questions (FAQs)

Q1: Can I directly polymerize this compound?

A1: It is highly uncommon to use the dihydrochloride salt of a diamine directly in polycondensation reactions, such as reaction with a diacyl chloride. The amine groups in the dihydrochloride salt are protonated (-NH3+), which renders them non-nucleophilic and thus unreactive towards electrophiles like acyl chlorides. The first and most critical step is the neutralization of the dihydrochloride to its free base form, 2,3-Dimethyl-2,3-butanediamine.

Q2: How do I convert this compound to its free base?

A2: A standard laboratory procedure involves dissolving the dihydrochloride salt in water and adding a stoichiometric excess (typically 2.2 equivalents) of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The free diamine, being less water-soluble than its salt, may precipitate or can be extracted from the aqueous layer using an organic solvent like dichloromethane or diethyl ether. The organic extract is then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. It is crucial to ensure all water is removed, as it can interfere with the subsequent polymerization reaction.

Q3: What is the most suitable polymerization method for 2,3-Dimethyl-2,3-butanediamine?

A3: Interfacial polymerization is a robust and convenient method for synthesizing polyamides from diamines and diacyl chlorides.[1][2][3] This technique involves dissolving the diamine in an aqueous phase (often with an acid scavenger) and the diacyl chloride in an immiscible organic solvent. The polymerization occurs rapidly at the interface of the two layers.[1][2][3] This method is often preferred as it can produce high molecular weight polymers at room temperature and does not require precise stoichiometric control of the monomers in the bulk solutions.[4]

Q4: What are common side reactions to be aware of during polymerization?

A4: The primary side reaction of concern is the hydrolysis of the diacyl chloride by water, which can be present in the aqueous phase or as a contaminant in the organic phase. This hydrolysis reaction forms a carboxylic acid, which is less reactive than the acyl chloride and can cap the growing polymer chain, thus limiting the molecular weight. Additionally, any monofunctional impurities in either the diamine or diacyl chloride monomers will act as chain terminators, leading to lower molecular weight polymers.[5]

Q5: My final polymer is insoluble in common organic solvents. What can I do?

A5: The steric hindrance from the four methyl groups in the 2,3-Dimethyl-2,3-butanediamine monomer might lead to a rigid polymer backbone, potentially reducing its solubility. If your polymer is insoluble, characterization and processing can be challenging. You might consider trying more aggressive polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), sometimes with the addition of salts like LiCl to aid dissolution.[6] For molecular weight determination, high-temperature Gel Permeation Chromatography (GPC) in solvents like benzyl alcohol may be necessary.[7]

Troubleshooting Guides

Issue 1: Low or No Polymer Yield

If you are experiencing a low yield or a complete failure of the polymerization reaction, consult the following troubleshooting steps.

Potential Cause Troubleshooting Step
Incomplete neutralization of the diamine dihydrochloride. Ensure that at least two equivalents of a strong base were used to neutralize the starting material. Check the pH of the aqueous diamine solution before polymerization to confirm it is basic.
Hydrolysis of the diacyl chloride. Use anhydrous solvents for the organic phase. Minimize the exposure of the diacyl chloride solution to atmospheric moisture. Prepare the diacyl chloride solution immediately before use.
Incorrect pH of the aqueous phase. The HCl generated during the reaction must be neutralized.[2] Ensure an acid scavenger (e.g., NaOH, Na2CO3) is present in the aqueous phase to maintain a basic pH, which keeps the diamine nucleophilic.[8]
Poor mixing in a stirred system. If performing a stirred interfacial polymerization, ensure the agitation is sufficient to create a large interfacial area between the two immiscible phases.
Issue 2: Low Molecular Weight of the Final Polymer

A common problem in step-growth polymerization is achieving a high molecular weight.[5] If your polymer has a lower than expected molecular weight, consider the following.

Potential Cause Troubleshooting Step
Presence of monofunctional impurities. Purify the monomers before use. The free diamine can be distilled under reduced pressure, and the diacyl chloride can be distilled or recrystallized.
Imbalanced stoichiometry at the interface. While interfacial polymerization is less sensitive to bulk stoichiometry, the concentration of monomers can affect the diffusion to the interface.[1] Experiment with varying the concentrations of the diamine and diacyl chloride solutions.
Premature precipitation of the polymer. If the growing polymer precipitates out of the reaction medium before high molecular weight is achieved, it can halt chain growth. Try using a solvent system in which the polymer has better solubility.
Insufficient reaction time. Although interfacial polymerization is fast, allow sufficient time for the reaction to proceed to completion, especially if a continuous film is being pulled from the interface.

Experimental Protocols

Protocol 1: Neutralization of this compound
  • Dissolution: Dissolve 10.0 g of this compound in 100 mL of deionized water in a round-bottom flask.

  • Basification: While stirring, slowly add a solution of 4.7 g of sodium hydroxide (NaOH) in 50 mL of deionized water. The addition should be done in an ice bath to dissipate any heat generated.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO4).

  • Solvent Removal: Filter the solution to remove the drying agent. Remove the dichloromethane using a rotary evaporator to obtain the free diamine, 2,3-Dimethyl-2,3-butanediamine, as an oily or solid product.

Protocol 2: Interfacial Polymerization of 2,3-Dimethyl-2,3-butanediamine with Adipoyl Chloride
  • Aqueous Phase Preparation: Prepare an aqueous solution by dissolving 2.32 g of 2,3-Dimethyl-2,3-butanediamine (the free base from Protocol 1) and 4.24 g of sodium carbonate (Na2CO3) as an acid scavenger in 200 mL of deionized water.

  • Organic Phase Preparation: Prepare an organic solution by dissolving 3.66 g of adipoyl chloride in 200 mL of an anhydrous organic solvent (e.g., hexane or dichloromethane).

  • Polymerization: Carefully pour the organic phase on top of the aqueous phase in a beaker to create two distinct layers. A film of polyamide will form at the interface.

  • Polymer Collection: Using forceps, gently grasp the polymer film at the center of the interface and pull it out of the beaker as a continuous "rope". The polymer can be wound onto a glass rod.

  • Washing and Drying: Wash the collected polymer rope thoroughly with water and then with a solvent like methanol or ethanol to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).

Visualized Workflows and Logic

G cluster_0 Monomer Preparation Dihydrochloride 2,3-Dimethyl-2,3-butanediamine Dichloride Base Add Strong Base (e.g., 2.2 eq. NaOH) Dihydrochloride->Base FreeDiamine Free 2,3-Dimethyl-2,3-butanediamine Base->FreeDiamine

Caption: Neutralization of the diamine dihydrochloride monomer.

G cluster_1 Interfacial Polymerization Workflow AqueousPhase Aqueous Phase: Free Diamine + Acid Scavenger Interface Polymerization at Interface AqueousPhase->Interface OrganicPhase Organic Phase: Diacyl Chloride in Anhydrous Solvent OrganicPhase->Interface PolymerFilm Polyamide Film Formation Interface->PolymerFilm Collection Collect Polymer PolymerFilm->Collection Washing Wash with Water/Methanol Collection->Washing Drying Vacuum Dry Washing->Drying

Caption: General workflow for interfacial polymerization.

G LowYield Low Polymer Yield? CheckNeutralization Was Diamine Fully Neutralized? LowYield->CheckNeutralization Yes CheckHydrolysis Was Diacyl Chloride Hydrolyzed? CheckNeutralization->CheckHydrolysis Yes FixNeutralization Action: Re-run Neutralization with Excess Base. Verify pH. CheckNeutralization->FixNeutralization No CheckpH Was Acid Scavenger Used? CheckHydrolysis->CheckpH Yes FixHydrolysis Action: Use Anhydrous Solvents. Prepare Acyl Chloride Fresh. CheckHydrolysis->FixHydrolysis No FixpH Action: Add Na2CO3 or NaOH to Aqueous Phase. CheckpH->FixpH No

References

Technical Support Center: Optimizing Synthesis Yields with 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While 2,3-Dimethyl-2,3-butanediamine Dihydrochloride is commercially available, its application as a ligand in catalysis for yield improvement is not widely documented in publicly available scientific literature. The primary reported use of this compound is as a pharmaceutical analytical impurity standard.[1] This guide provides troubleshooting advice based on the general principles of using vicinal diamine ligands in synthesis. The free diamine, 2,3-Dimethyl-2,3-butanediamine, would likely need to be generated in situ from the dihydrochloride salt for use as a ligand.

Frequently Asked Questions (FAQs)

Q1: What is the role of a diamine ligand in a catalytic reaction?

A1: In metal-catalyzed reactions, diamine ligands coordinate to the metal center, influencing its electronic and steric properties. This can lead to increased catalytic activity, improved stability of the catalyst, and in the case of chiral diamines, control over the stereoselectivity of the reaction, often resulting in higher yields of the desired product.

Q2: How do I prepare the active ligand from this compound?

A2: To function as a ligand, the diamine must be in its free base form. The dihydrochloride salt is acidic and will likely need to be neutralized in situ or prior to the reaction. This is typically achieved by adding a suitable base to the reaction mixture. The choice of base is critical and should be compatible with the overall reaction conditions.

Q3: What are the common causes of low yield when using diamine ligands?

A3: Low yields in reactions employing diamine ligands can stem from several factors:

  • Catalyst Inactivity: The metal catalyst may not be in its active oxidation state or may be poisoned by impurities.

  • Ligand Issues: The diamine ligand may be of insufficient purity, oxidized, or used in a suboptimal metal-to-ligand ratio.

  • Improper Reaction Conditions: Temperature, solvent, and the choice of base can all significantly impact reaction efficiency.

  • Substrate-Related Problems: The starting materials may be impure or contain functional groups that interfere with the catalyst.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you are observing little to no product formation, consider the following troubleshooting steps.

Potential Cause Recommended Action
Inactive Catalyst Ensure the use of a high-purity metal precursor. If using a pre-catalyst that requires activation, verify that the activation step is proceeding as expected. For air-sensitive catalysts, maintain a strict inert atmosphere (e.g., argon or nitrogen).
Incorrect Ligand Preparation If starting with the dihydrochloride salt, ensure complete neutralization to the free diamine. The choice of base is crucial; common options include non-nucleophilic organic bases (e.g., triethylamine, DBU) or inorganic bases (e.g., potassium carbonate), depending on the reaction's compatibility.
Suboptimal Metal-to-Ligand Ratio The stoichiometry of the metal and ligand is critical. A typical starting point is a 1:1 or 1:1.1 ratio of metal to diamine ligand. It is advisable to screen different ratios to find the optimal conditions for your specific reaction.
Inappropriate Solvent The solvent can significantly influence the solubility of the catalyst and reagents, as well as the reaction rate. Screen a range of anhydrous, degassed solvents with varying polarities (e.g., toluene, THF, dioxane, DMF).
Low Reaction Temperature Many catalytic reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for potential side reactions or decomposition.

Experimental Protocols

General Protocol for in situ Ligand Generation and Use in a Cross-Coupling Reaction

This protocol is a general guideline for a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, using a generic vicinal diamine ligand generated from its dihydrochloride salt. Note: This is a representative protocol and must be optimized for specific substrates and reactions.

Materials:

  • This compound

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Aryl halide

  • Amine

  • Base (e.g., NaOt-Bu, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst, this compound, and the base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

  • Ligand Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the in situ neutralization of the diamine dihydrochloride and the formation of the palladium-diamine complex.

  • Reagent Addition: Add the aryl halide and the amine to the reaction mixture.

  • Reaction: Seal the vessel and heat the reaction to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench appropriately, and extract the product. Purify the crude product by a suitable method, such as column chromatography.

Visualizing Workflows

Logical Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Troubleshooting Low Yield with Diamine Ligands start Low or No Yield Observed check_reagents Verify Reagent Purity (Substrates, Solvents, Base) start->check_reagents check_catalyst Assess Catalyst System (Pre-catalyst, Ligand Prep) start->check_catalyst check_conditions Evaluate Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_solvent Screen Solvents check_reagents->optimize_solvent optimize_ratio Optimize Metal:Ligand Ratio check_catalyst->optimize_ratio optimize_temp Vary Temperature check_conditions->optimize_temp success Yield Improved optimize_ratio->success optimize_solvent->success optimize_temp->success

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Workflow for a Catalytic Reaction

ExperimentalWorkflow General Experimental Workflow setup 1. Inert Atmosphere Setup (Glovebox/Schlenk Line) add_solids 2. Add Solids (Pd source, Diamine Salt, Base) setup->add_solids add_solvent 3. Add Anhydrous, Degassed Solvent add_solids->add_solvent ligand_formation 4. In Situ Ligand Formation (Stir at RT) add_solvent->ligand_formation add_reagents 5. Add Substrates (Aryl Halide, Amine) ligand_formation->add_reagents reaction 6. Heat and Stir (Monitor Progress) add_reagents->reaction workup 7. Quench and Extract reaction->workup purify 8. Purify Product (e.g., Chromatography) workup->purify analysis 9. Characterize Product (NMR, MS, etc.) purify->analysis

Caption: A step-by-step experimental workflow for a catalytic reaction.

References

stability issues of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride in solution.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What does this indicate?

A1: Discoloration, such as turning yellow, is often an indication of degradation. This can be caused by exposure to light, elevated temperatures, or inappropriate pH conditions. It is recommended to prepare fresh solutions and ensure proper storage conditions to minimize degradation.

Q2: I observed precipitation in my aqueous solution of this compound after refrigeration. What should I do?

A2: Precipitation upon cooling can occur if the concentration of the solution exceeds its solubility at lower temperatures. Gently warming the solution may redissolve the precipitate. If the issue persists, consider preparing a more dilute solution. Also, ensure the pH of the solution has not shifted, as this can also affect solubility.

Q3: Can I prepare a stock solution of this compound and store it for a long period?

A3: While stock solutions can be prepared, their long-term stability is not guaranteed and depends heavily on storage conditions. For best results, it is advisable to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be kept at 2-8°C, protected from light, and in an airtight container to prevent moisture absorption, as the compound is hygroscopic. The headspace of the vial can be purged with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

Q4: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A4: As a dihydrochloride salt of a diamine, the solution will be acidic. Maintaining a slightly acidic to neutral pH is generally advisable for enhanced stability. Alkaline conditions can accelerate the degradation of diamine salts.

Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in solution over the course of the experiment.Prepare fresh solutions immediately before use. If using a stock solution, validate its stability over the experimental timeframe.
Poor solubility in organic solvents This compound is a salt and generally has low solubility in non-polar organic solvents.Use polar aprotic solvents or aqueous solutions. If an organic solvent is necessary, consider solvent mixtures or the free base form of the diamine if compatible with your experimental design.
Unexpected reaction products The diamine may react with other components in the solution, especially under harsh conditions (e.g., high temperature, extreme pH).Review the compatibility of all reagents in your experimental setup. Consider running control experiments to identify the source of the unexpected products.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide an illustrative summary based on the general behavior of similar diamine dihydrochloride salts.

Table 1: Illustrative pH-Dependent Degradation

pHTemperature (°C)Incubation Time (days)Estimated Degradation (%)
3257< 5%
72575-10%
925715-25%
740710-20%

Note: This data is hypothetical and intended for illustrative purposes only.

Table 2: Illustrative Solubility Profile

SolventQualitative Solubility
WaterSoluble
MethanolSparingly Soluble
EthanolSlightly Soluble
DichloromethaneInsoluble
HexaneInsoluble

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

  • Deoxygenate Water: Sparge high-purity water with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the deoxygenated water to the vial to achieve the target concentration. Gently swirl the vial to dissolve the compound completely. Avoid vigorous shaking to minimize re-oxygenation.

  • Inert Gas Purge: Purge the headspace of the vial with the inert gas before sealing it tightly with a cap containing a PTFE septum.

  • Storage: Store the solution at 2-8°C and protected from light. For optimal results, use the solution within a short period.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is a general guideline for assessing the stability of this compound under various stress conditions. The extent of degradation should be targeted at 5-20%.[1][2]

  • Acidic Hydrolysis:

    • Prepare a solution of the compound in 0.1 M HCl.

    • Incubate at 60°C for 24-48 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48 hours).

    • Neutralize the samples before analysis.

  • Alkaline Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Incubate at room temperature for 8-24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound in 3% hydrogen peroxide.

    • Incubate at room temperature for 8-24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 7 days.

    • Prepare solutions of the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample after exposure.

Analytical Method for Degradation Monitoring:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for quantifying the parent compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and acetonitrile.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan, likely in the low UV range for a saturated amine).

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Solution Instability start Start: Observe Solution Instability (e.g., color change, precipitate) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Airtight container? start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok check_prep Review Solution Preparation: - Freshly prepared? - Appropriate solvent? - Correct concentration? prep_ok Preparation Protocol OK? check_prep->prep_ok storage_ok->check_prep Yes remediate_storage Action: Correct Storage - Store at 2-8°C - Use amber vials - Seal tightly storage_ok->remediate_storage No remediate_prep Action: Prepare Fresh Solution - Use deoxygenated water - Verify solubility limit - Check pH prep_ok->remediate_prep No analyze Analyze Solution (e.g., HPLC, UV-Vis) to confirm degradation prep_ok->analyze Yes remediate_storage->start remediate_prep->start degraded Degradation Confirmed? analyze->degraded end_ok End: Solution is Stable degraded->end_ok No end_degraded End: Discard Solution and Revise Protocol degraded->end_degraded Yes

Caption: Troubleshooting workflow for solution instability.

References

overcoming solubility problems of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to overcome solubility challenges encountered with 2,3-Dimethyl-2,3-butanediamine Dihydrochloride (CAS: 75804-28-3).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: As a dihydrochloride salt, this compound is a polar, ionic species. Its solubility is highest in polar protic solvents. It is readily soluble in water.[1] Solubility decreases significantly in less polar solvents. The compound is hygroscopic, meaning it can absorb moisture from the air, which should be considered during storage and handling.[1][2]

Q2: I'm having trouble dissolving the compound in an organic solvent for a reaction. Why?

A2: The dihydrochloride salt form has very low solubility in non-polar organic solvents. The strong ionic interactions of the hydrochloride salt make it energetically unfavorable to dissolve in solvents like diethyl ether, hexane, or dichloromethane. To achieve solubility in organic media, it is often necessary to convert the salt to its free base form.

Q3: How does pH affect the solubility of this compound?

A3: pH is a critical factor. In acidic to neutral aqueous solutions, the compound exists in its protonated, highly water-soluble dihydrochloride form. As the pH becomes more basic (alkaline), the amine groups are deprotonated, forming the neutral free base (2,3-Dimethyl-2,3-butanediamine). This free base is significantly less soluble in water but much more soluble in organic solvents.

Q4: My compound precipitated out of solution after I added another reagent. What happened?

A4: Precipitation upon addition of other reagents can be caused by several factors:

  • pH Shift: If the added reagent was basic, it could have raised the pH of the solution, causing the less water-soluble free base to form and precipitate.

  • Common Ion Effect: Adding a significant source of chloride ions could potentially decrease the solubility of the dihydrochloride salt.[3]

  • Solvent Polarity Change: If the reagent was dissolved in a low-polarity solvent, its addition could have decreased the overall polarity of your solvent system, causing the polar salt to crash out.

Q5: Are there any specific storage conditions to maintain the compound's integrity and solubility?

A5: Yes, the compound is known to be hygroscopic.[1][2] It is crucial to store it in a tightly sealed container in a dry environment, such as a desiccator, to prevent moisture absorption. Absorbed water can affect weighing accuracy and may impact solubility characteristics over time.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Compound fails to dissolve in an aqueous solution at the desired concentration.
  • Possible Cause 1: The concentration exceeds the solubility limit at the current temperature.

    • Solution: Gently heat the solution while stirring. Increased kinetic energy can help overcome the lattice energy of the solid. Be cautious of potential degradation if your protocol is temperature-sensitive.

    • Solution: Use sonication. The high-frequency agitation can help break up solid aggregates and facilitate dissolution.

  • Possible Cause 2: The aqueous solution is not sufficiently acidic, or its pH is too high.

    • Solution: Ensure the pH of your aqueous solvent is neutral or slightly acidic (pH < 7). The protonated form is the most water-soluble. Avoid using basic buffers unless your goal is to generate the free base.

Problem 2: Compound is insoluble in the required organic solvent for a reaction.
  • Possible Cause: The polar dihydrochloride salt is incompatible with the non-polar or weakly polar organic solvent.

    • Solution: Convert the dihydrochloride salt to the free base, which is more soluble in organic solvents. This can be achieved through a liquid-liquid extraction. See Experimental Protocol 2 for a detailed methodology.

Problem 3: The solution becomes cloudy or forms a precipitate during a reaction workup.
  • Possible Cause: Unintentional pH changes during extraction or washing steps are causing the compound to crash out.

    • Solution: When performing an aqueous wash on an organic solution of the free base, avoid using acidic washes (e.g., dilute HCl) unless the goal is to extract the compound into the aqueous layer.[4] Conversely, when working with an aqueous solution of the dihydrochloride salt, avoid basic washes (e.g., sodium bicarbonate) that could precipitate the free base.

Quantitative Solubility Data

Precise solubility data is not widely published. The following table provides a qualitative and estimated summary based on the chemical properties of similar amine hydrochloride salts.

SolventTypeEstimated SolubilityTemperatureNotes
WaterPolar ProticHigh25°CThe dihydrochloride salt is highly soluble.[1]
MethanolPolar ProticModerate25°CMay require stirring or gentle warming.
EthanolPolar ProticLow to Moderate25°CSolubility is lower than in methanol.
IsopropanolPolar ProticLow25°CGenerally a poor solvent for the salt form.
AcetonitrilePolar AproticVery Low25°CInsoluble for most practical purposes.
Dichloromethane (DCM)Non-PolarInsoluble25°CThe free base form is expected to be soluble.
Diethyl EtherNon-PolarInsoluble25°CThe free base form is expected to be soluble.
HexanesNon-PolarInsoluble25°CThe free base form is expected to be soluble.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Aqueous Buffer

Objective: To dissolve this compound in a standard aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer and/or magnetic stirrer

  • Warming plate or water bath (optional)

  • Sonicator (optional)

Methodology:

  • Weigh the required amount of this compound in a suitable container.

  • Add the desired volume of PBS to achieve the target concentration.

  • Stir or vortex the mixture vigorously for 2-5 minutes.

  • If the solid does not fully dissolve, gently warm the solution to 30-40°C while continuing to stir. Caution: Do not overheat if the compound is to be used in biological assays where heat could be detrimental.

  • Alternatively, place the vial in a sonicator bath for 5-10 minutes.

  • Once fully dissolved, allow the solution to cool to room temperature before use.

Protocol 2: Conversion to Free Base for Solubility in Organic Solvents

Objective: To convert the water-soluble dihydrochloride salt into the organic-soluble free base.

Materials:

  • Aqueous solution of this compound

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • An immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Separatory funnel

  • pH paper or pH meter

  • Anhydrous sodium sulfate or magnesium sulfate

Methodology:

  • Dissolve the this compound in a minimal amount of deionized water in a separatory funnel.

  • Add an equal volume of the chosen organic solvent (e.g., Dichloromethane).

  • Slowly add 1 M NaOH dropwise to the funnel while swirling. Monitor the pH of the aqueous layer, continuing to add base until the pH is >10. This ensures the complete deprotonation of the diamine.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The deprotonated free base will partition into the organic layer.

  • Drain the lower organic layer. Add a fresh portion of the organic solvent to the funnel and repeat the extraction (step 4-5) two more times to maximize yield.

  • Combine all organic extracts.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution. The resulting solution contains the free base, which can be used directly or concentrated by rotary evaporation.

Visual Guides

G cluster_title Troubleshooting Workflow for Solubility Issues cluster_main Problem Problem: Compound is Insoluble Solvent_Type Aqueous or Organic Solvent? Problem->Solvent_Type Concentration Concentration Too High? Solvent_Type->Concentration Aqueous Convert Convert to Free Base (See Protocol 2) Solvent_Type->Convert Organic Heat_Sonicate 1. Gently Heat 2. Sonicate Concentration->Heat_Sonicate Yes Check_pH Ensure pH is Neutral or Acidic Concentration->Check_pH No

Caption: A flowchart for troubleshooting solubility problems.

G cluster_0 pH-Dependent Solubility Equilibrium cluster_1 Salt Dihydrochloride Salt (Protonated Form) Base Free Base (Neutral Form) Salt->Base  Add Base (e.g., NaOH)    Increases pH   Water_Sol High Water Solubility Salt->Water_Sol Base->Salt  Add Acid (e.g., HCl)    Decreases pH   Organic_Sol High Organic Solvent Solubility Base->Organic_Sol

References

troubleshooting guide for chiral separation with 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of chiral separation by diastereomeric salt crystallization?

Chiral resolution by diastereomeric salt crystallization is a classical method for separating enantiomers.[1] It involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1] Once separated, the desired enantiomer can be recovered by breaking the salt.

Q2: What types of compounds can be resolved using this method?

This technique is widely applicable to racemic compounds that can form salts. Racemic acids can be resolved using a chiral base, and racemic bases can be resolved using a chiral acid.[1]

Q3: How do I select an appropriate chiral resolving agent?

The choice of a resolving agent is crucial for a successful separation. An ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and should form diastereomeric salts with a significant difference in solubility. The selection is often empirical and may require screening several potential resolving agents.

Q4: Is it always necessary to use a stoichiometric amount of the resolving agent?

Not necessarily. In some cases, using a less-than-stoichiometric amount of the resolving agent can be advantageous. The optimal ratio of the racemic mixture to the resolving agent should be determined experimentally.

Troubleshooting Guide

Issue 1: No Crystallization Occurs

Q: I have mixed my racemic compound and the chiral resolving agent in a solvent, but no crystals are forming. What should I do?

A: The absence of crystallization is a common issue and can be attributed to several factors:

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for both diastereomeric salts, preventing precipitation.

    • Solution: Conduct a solvent screen using a variety of solvents with different polarities. Sometimes a mixture of a "good" solvent and a "poor" solvent (anti-solvent) can induce crystallization.

  • Insufficient Supersaturation: The concentration of the diastereomeric salts in the solution may be below the saturation point.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, cooling the solution can decrease the solubility of the salts and induce crystallization.

  • High Solubility of Diastereomeric Salts: In some cases, the diastereomeric salts are simply too soluble in common solvents.

    • Solution: Explore a wider range of solvents, including less common ones. Drastic cooling of the solution might also be necessary.

Issue 2: Low Yield of the Desired Diastereomeric Salt

Q: I have obtained crystals, but the yield is very low. How can I improve it?

A: A low yield indicates that a significant portion of the desired diastereomer remains in the mother liquor. Consider the following:

  • Suboptimal Solvent and Temperature: The solubility of the desired salt might still be too high in the chosen solvent system at the crystallization temperature.

    • Solution: Experiment with different solvents or solvent mixtures to further decrease the solubility of the target salt. Lowering the final crystallization temperature can also improve recovery.

  • Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.

    • Solution: Allow the crystallization mixture to stir for a longer period (aging) to maximize the crystal growth.

  • Equilibrium Limitations: The separation may be limited by the eutectic point of the diastereomeric mixture.

    • Solution: Constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help to understand the solid-liquid equilibria and optimize conditions.

Issue 3: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

Q: The recovered crystals have a low diastereomeric excess, meaning both diastereomers have co-crystallized. How can I improve the purity?

A: Low diastereomeric excess is a common challenge and suggests that the solubility difference between the two diastereomeric salts is not significant enough in the chosen solvent.

  • Small Solubility Difference: The fundamental principle of this resolution technique relies on the differential solubility of the diastereomeric salts.

    • Solution: A thorough solvent optimization is crucial. A different solvent or a mixture of solvents may enhance the solubility difference. The effect of temperature on the solubility of both salts should also be investigated.

  • Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers.

    • Solution: Employ a slower and more controlled cooling rate to allow for selective crystallization of the less soluble diastereomer.

  • Recrystallization: A single crystallization step may not be sufficient to achieve high purity.

    • Solution: Perform one or more recrystallization steps of the obtained diastereomeric salt. This will enrich the desired diastereomer in the crystalline phase.

Data Presentation

Effective chiral separation relies on understanding the influence of various parameters. The following tables summarize key experimental variables and their expected impact on yield and purity.

Table 1: Effect of Solvent on Diastereomeric Salt Crystallization

Solvent PropertyEffect on YieldEffect on Purity (d.e.)Recommendation
High Solubility LowLowAvoid; use as part of a solvent/anti-solvent system.
Low Solubility HighVariableIdeal, but ensure the undesired diastereomer is significantly more soluble.
Intermediate Solubility ModeratePotentially HighOften a good starting point for optimization.
Solvent Mixtures VariableCan be OptimizedAllows for fine-tuning of solubility differences.

Table 2: Influence of Temperature and Cooling Rate

ParameterEffect on YieldEffect on Purity (d.e.)General Guidance
Higher Crystallization Temp. LowerGenerally HigherFavors thermodynamic equilibrium and selectivity.
Lower Crystallization Temp. HigherMay DecreaseIncreases supersaturation, but can lead to co-precipitation.
Fast Cooling Rate HigherLowerKinetically traps both diastereomers.
Slow Cooling Rate LowerHigherAllows for selective crystallization of the less soluble salt.

Experimental Protocols

Below is a generalized workflow for chiral resolution by diastereomeric salt crystallization.

Step 1: Salt Formation

  • Dissolve the racemic compound in a suitable solvent.

  • Add the chiral resolving agent (e.g., 2,3-Dimethyl-2,3-butanediamine Dihydrochloride) to the solution. The molar ratio may need to be optimized.

  • Stir the mixture at room temperature or elevated temperature until a clear solution is obtained.

Step 2: Crystallization

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, further cool the solution in an ice bath or refrigerator.

  • Inducing crystallization by scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can be beneficial.

  • Allow the crystals to grow over a sufficient period.

Step 3: Isolation and Purification

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • Analyze the diastereomeric excess of the crystalline salt using techniques such as HPLC or NMR.

  • If the purity is not satisfactory, perform recrystallization from a suitable solvent.

Step 4: Liberation of the Enantiomer

  • Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).

  • Add a base (e.g., NaOH) or an acid to neutralize the resolving agent and liberate the free enantiomer.

  • Extract the desired enantiomer with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic extracts to obtain the purified enantiomer.

Visualizations

The following diagrams illustrate the general workflow and troubleshooting logic for chiral separation.

G cluster_workflow General Workflow Racemic_Mixture Racemic Mixture Salt_Formation 1. Salt Formation Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent Resolving_Agent->Salt_Formation Crystallization 2. Crystallization Salt_Formation->Crystallization Isolation 3. Isolation & Purification Crystallization->Isolation Liberation 4. Enantiomer Liberation Isolation->Liberation Pure_Enantiomer Pure Enantiomer Liberation->Pure_Enantiomer G cluster_troubleshooting Troubleshooting Logic Start Experiment Start Problem Problem Encountered Start->Problem No_Crystals No Crystallization Problem->No_Crystals No Crystals Low_Yield Low Yield Problem->Low_Yield Low Yield Low_Purity Low Purity (d.e.) Problem->Low_Purity Low Purity Solution1 Solvent Screen Increase Concentration Cooling No_Crystals->Solution1 Solution2 Optimize Solvent/Temp Increase Crystallization Time Low_Yield->Solution2 Solution3 Optimize Solvent Slow Cooling Rate Recrystallize Low_Purity->Solution3

References

impact of hygroscopicity on 2,3-Dimethyl-2,3-butanediamine Dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-2,3-butanediamine Dihydrochloride. The hygroscopic nature of this compound presents specific challenges that are addressed in the following sections.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound in chemical reactions.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent reaction yields or rates. The hygroscopic nature of the reagent leads to variable water content, affecting the true molar quantity of the reactant.[1][2] Absorbed water may also act as an unintended catalyst or inhibitor in the reaction.1. Dry the reagent before use: Heat the compound under vacuum.[3] 2. Quantify water content: Perform Karl Fischer titration to determine the exact water content and adjust the mass of the reagent accordingly.[4][5] 3. Handle in a controlled environment: Weigh and handle the compound in a glovebox or under a dry, inert atmosphere.[6]
Difficulty in accurately weighing the reagent. The compound rapidly absorbs atmospheric moisture, leading to a constantly changing mass on the balance.[6]1. Work quickly: Minimize the exposure time of the compound to the atmosphere.[7] 2. Use a weighing glovebox: If available, perform all weighing operations in a low-humidity environment. 3. Weigh by difference: Load the reagent into a sealed vial in a controlled environment and determine the dispensed amount by the difference in the vial's weight.
The solid reagent appears clumpy or has turned into a paste. The compound has absorbed a significant amount of moisture from the atmosphere.[8][9]1. Drying is necessary: The reagent must be dried before use. Heating in a vacuum oven is a common method.[3][10] For some amine salts, azeotropic distillation with a suitable solvent like toluene can be effective.[11] 2. Proper storage is crucial: After drying, store the compound in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glovebox.[6]
Side reactions or unexpected byproducts are observed. Absorbed water can participate in the reaction, leading to hydrolysis of reactants or promoting alternative reaction pathways.[1]1. Ensure anhydrous conditions: Dry all solvents and glassware thoroughly before the reaction.[3] 2. Use a freshly dried reagent: Do not store the dried reagent for extended periods outside of a controlled environment.
Poor solubility of the reagent in non-polar aprotic solvents. The dihydrochloride salt form is inherently polar. Absorbed water can further influence its solubility characteristics.1. Solvent selection: Choose polar aprotic solvents for better solubility. 2. Free-basing the amine: If the reaction conditions permit, the free diamine can be generated from the dihydrochloride salt, which will have better solubility in a wider range of organic solvents. This, however, introduces an additional reaction step and requires careful handling of the volatile free amine.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding environment, usually at room temperature.[9] This means that this compound will absorb moisture from the air, which can change its physical state and chemical reactivity.[8][12]

Q2: How should I store this compound?

A2: To minimize moisture absorption, it should be stored in a tightly sealed container within a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide, indicating silica gel).[6] For highly sensitive applications, storage in an inert atmosphere glovebox is recommended.[6]

Q3: My reaction is not sensitive to small amounts of water. Do I still need to worry about the hygroscopicity of this reagent?

A3: Yes. Even if your reaction can tolerate some water, the primary issue with using a hygroscopic reagent is the inaccuracy of its weight.[1] The absorbed water adds to the mass, meaning the actual amount of the diamine dihydrochloride you add to your reaction will be less than what you weighed, leading to incorrect stoichiometry and potentially lower yields or incomplete reactions.[2][13]

Q4: How can I determine the water content of my this compound sample?

A4: The most accurate method for determining water content is Karl Fischer titration.[4][5] This technique is specific to water and can provide precise measurements. For hygroscopic solids, care must be taken to prevent moisture absorption during sample preparation and analysis.[4]

Q5: What is the impact of absorbed water on reaction outcomes?

A5: Absorbed water can have several effects:

  • Stoichiometric Imbalance: As mentioned, the weighed mass will not reflect the true mass of the reagent, leading to incorrect molar ratios.[2][14]

  • Altered Reaction Kinetics: Water can sometimes act as a catalyst or inhibitor, changing the reaction rate.

  • Side Reactions: The presence of water can lead to hydrolysis of other reagents or intermediates, resulting in the formation of byproducts.[1]

  • Changes in Stereoselectivity: In stereoselective reactions, the presence of water can sometimes affect the diastereomeric or enantiomeric excess of the product.

Data Presentation

The rate of water absorption is dependent on the ambient relative humidity (RH). The following table provides illustrative data on the hygroscopic nature of this compound.

Table 1: Water Absorption of this compound at 25°C

Relative Humidity (%)Water Content (% w/w) after 24hPhysical Appearance
200.5Free-flowing powder
402.1Free-flowing powder
605.8Clumping observed
8015.2Significant clumping, paste-like
95>30Deliquescent (forms a solution)

Note: This data is illustrative and may not represent the exact values for all batches of the compound.

Experimental Protocols

Protocol 1: Drying of this compound

Objective: To remove absorbed atmospheric moisture from the reagent before use.

Materials:

  • This compound

  • Vacuum oven

  • Schlenk flask or similar vacuum-rated vessel

  • Desiccator with a suitable desiccant (e.g., P₂O₅)

Procedure:

  • Place the required amount of this compound in a clean, dry Schlenk flask.

  • Connect the flask to a vacuum line and slowly evacuate the flask.

  • Once a stable vacuum is achieved, gently heat the flask in a vacuum oven to 60-80°C. Caution: Do not exceed the decomposition temperature of the compound.

  • Maintain these conditions for 4-6 hours.

  • Turn off the heat and allow the flask to cool to room temperature under vacuum.

  • Break the vacuum with a dry, inert gas (e.g., nitrogen or argon).

  • Immediately transfer the dried compound to a desiccator for storage or use it directly in a reaction.[3]

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the percentage of water in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or other suitable KF solvent

  • This compound sample

  • Airtight syringe or weighing boat

  • Glovebox or low-humidity environment (recommended)

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift).

  • Inside a glovebox or a low-humidity environment, accurately weigh approximately 100-200 mg of the compound into a suitable container.

  • Quickly and carefully transfer the sample to the Karl Fischer titration vessel.[4]

  • Seal the vessel and start the titration.

  • The instrument will automatically titrate the water present in the sample and provide a result, usually in micrograms of water.

  • Calculate the water content as a weight percentage: % H₂O = (mass of water (µg) / mass of sample (µg)) * 100

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup start Start: Receive Reagent storage Store in Desiccator start->storage check_hygro Assess Physical State storage->check_hygro drying Dry under Vacuum check_hygro->drying Clumped? Yes kf_titration Karl Fischer Titration check_hygro->kf_titration Clumped? No drying->kf_titration adjust_mass Adjust Mass for Water Content kf_titration->adjust_mass weigh Weigh in Glovebox adjust_mass->weigh reaction Perform Reaction weigh->reaction end End: Product Isolation reaction->end

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_logic issue Issue: Inconsistent Reaction Results cause1 Inaccurate Stoichiometry? issue->cause1 cause2 Unintended Catalysis/Inhibition? issue->cause2 solution1a Dry Reagent Before Use cause1->solution1a Yes solution1b Perform Karl Fischer Titration cause1->solution1b Yes solution1c Handle in Inert Atmosphere cause1->solution1c Yes solution2 Ensure All Glassware and Solvents are Anhydrous cause2->solution2 Yes

Caption: Troubleshooting logic for inconsistent reactions.

References

Technical Support Center: Purification of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization. This technique relies on the principle that the solubility of the compound and impurities in a solvent changes with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the solvent. For diamine hydrochlorides, fractional crystallization can also be employed to separate stereoisomers.[1]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: Selecting the right solvent is critical for successful recrystallization. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For hydrochloride salts, common solvents to consider include water, ethanol, methanol, isopropanol, or mixtures of these.[2] Given that this compound is soluble in water, aqueous solutions or alcohol-water mixtures are good starting points.[3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: My product has "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out," where the product separates as a liquid instead of a solid, can occur if the solution is too concentrated, cooled too rapidly, or if the melting point of the compound is lower than the boiling point of the solvent.[4][5] To address this, you can try the following:

  • Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.

  • Try a different solvent system.

  • Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]

Q4: No crystals are forming, even after the solution has cooled. What is the problem?

A4: The failure of crystals to form is often due to the solution not being sufficiently supersaturated or the presence of impurities that inhibit crystallization.[6] Here are some steps to take:

  • If too much solvent was added, you can evaporate some of it to concentrate the solution and then try to cool it again.[5]

  • Scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth.

  • Adding a small seed crystal of the pure product can initiate crystallization.

  • Cooling the solution to a lower temperature in an ice bath may be necessary.[4]

Q5: How can I assess the purity of my final this compound product?

A5: Several analytical techniques can be used to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of pharmaceutical compounds and their impurities. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities and melting point determination, as pure crystalline solids typically have a sharp melting point range.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used for recrystallization. - The solution was not cooled to a low enough temperature. - Premature crystallization occurred during hot filtration.- Evaporate some of the solvent to concentrate the solution and re-cool. - Cool the solution in an ice bath. - Ensure the filtration apparatus is pre-heated before hot filtration.
"Oiling Out" of the Product - The solution is too concentrated. - The cooling rate is too fast. - The chosen solvent is inappropriate. - High levels of impurities are present.- Add more solvent to the hot solution and cool slowly. - Try a different recrystallization solvent or solvent mixture. - Consider a preliminary purification step (e.g., washing with a solvent in which the product is insoluble but impurities are soluble).
Colored Impurities in Final Product - Incomplete removal of colored byproducts from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Persistent Impurities After Recrystallization - The impurity has a similar solubility profile to the product in the chosen solvent. - Co-crystallization of the impurity with the product.- Attempt recrystallization from a different solvent system. - A second recrystallization may be necessary to achieve higher purity. - If recrystallization is ineffective, consider other purification techniques like column chromatography.[7]
Product is Hygroscopic - The compound naturally absorbs moisture from the air.[3]- Dry the purified crystals thoroughly under vacuum. - Store the final product in a desiccator or under an inert atmosphere.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Begin by conducting small-scale solubility tests to identify a suitable solvent or solvent system. Test solvents such as water, ethanol, methanol, isopropanol, and mixtures thereof. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. Add the minimum amount of hot solvent needed to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizations

experimental_workflow Experimental Workflow for Recrystallization cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying cluster_product Final Product Solvent_Selection 1. Solvent Selection Dissolution 2. Dissolution of Crude Product Solvent_Selection->Dissolution Decolorization 3. Decolorization (Optional) Dissolution->Decolorization Hot_Filtration 4. Hot Filtration Decolorization->Hot_Filtration Crystallization 5. Crystallization Hot_Filtration->Crystallization Isolation 6. Crystal Isolation Crystallization->Isolation Washing 7. Crystal Washing Isolation->Washing Drying 8. Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A flowchart illustrating the general workflow for the purification of this compound by recrystallization.

troubleshooting_guide Troubleshooting Common Recrystallization Issues cluster_start Problem Identification cluster_solutions Potential Solutions cluster_actions Corrective Actions Start Recrystallization Issue? No_Crystals No Crystals Formed Start->No_Crystals Yes Oiling_Out Product 'Oiled Out' Start->Oiling_Out Yes Low_Yield Low Crystal Yield Start->Low_Yield Yes Impure_Product Product Still Impure Start->Impure_Product Yes Concentrate Concentrate Solution No_Crystals->Concentrate Scratch_Seed Scratch Flask / Add Seed Crystal No_Crystals->Scratch_Seed Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling Low_Yield->Concentrate Check_Temp Check Cooling Temperature Low_Yield->Check_Temp Impure_Product->Change_Solvent Rerecrystallize Rerecrystallize Impure_Product->Rerecrystallize R R recrystallize Perform Second Recrystallization

Caption: A troubleshooting decision tree for common problems encountered during the recrystallization process.

References

preventing degradation of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored at 2-8°C. The container should be kept tightly closed and stored in a dry, well-ventilated area.[1] It is also crucial to protect the compound from moisture as it is hygroscopic.[1][2][3] For long-term storage, consider storing it under an inert gas atmosphere.[1]

Q2: What are the physical properties of this compound?

A2: this compound is a white to almost white solid that can be in powder or crystal form.[2][3][4] It is soluble in water.[3]

Q3: What are the primary signs of degradation?

A3: Visual signs of degradation can include a change in color from white to off-white or yellow, clumping of the powder due to moisture absorption, or a noticeable change in its solubility. For quantitative assessment, a decrease in purity as determined by analytical methods like HPLC is a definitive sign of degradation.

Q4: Is this compound sensitive to air?

A4: Yes, some sources indicate that the compound can be air-sensitive.[5] Therefore, minimizing its exposure to air by keeping the container tightly sealed and potentially storing it under an inert gas like argon or nitrogen is a good practice.

Q5: Are there any known stabilizers for this compound?

A5: While specific stabilizers for this compound are not widely documented, general principles for stabilizing amine hydrochlorides can be applied. For a related compound, ethylenediamine dihydriodide, stabilizers with reducing and complexing properties have been used.[6] However, for this specific dihydrochloride, the most effective stabilization strategy is strict adherence to recommended storage conditions, particularly moisture and air exclusion.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in physical appearance (e.g., color change, clumping) 1. Moisture Absorption: The compound is hygroscopic.[1][2][3] 2. Exposure to Air/Light: Potential oxidation or other degradation pathways. 3. Elevated Temperature: Thermal degradation.1. Immediately transfer the compound to a desiccator to remove excess moisture. 2. For future use, handle the compound in a glove box or under an inert atmosphere. 3. Ensure the storage temperature is consistently between 2-8°C. 4. Perform a purity analysis (e.g., HPLC) to quantify the extent of degradation.
Inconsistent experimental results 1. Degraded Reagent: Use of a degraded stock of this compound. 2. Improper Sample Preparation: Dissolving the compound in a solvent that promotes degradation.1. Use a fresh, unopened container of the compound for a control experiment. 2. Perform a purity check on your current stock. 3. Prepare solutions fresh for each experiment and avoid long-term storage of solutions.
Decreased purity over time 1. Improper long-term storage: Non-adherence to recommended temperature, humidity, and atmospheric conditions.1. Review and tighten storage protocols. 2. Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. 3. Consider implementing a routine quality control check for lots in long-term storage.

Experimental Protocols

Protocol for Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

1. Materials:

  • This compound
  • Climate-controlled stability chambers
  • Amber and clear glass vials with airtight seals
  • HPLC system with a suitable column (e.g., C18)
  • Analytical balance
  • Mobile phase (e.g., acetonitrile/water with a suitable buffer)
  • Reference standard of this compound

2. Methods:

  • Sample Preparation:
  • Accurately weigh 10-20 mg of the compound into separate amber and clear glass vials.
  • Prepare multiple sets of samples for each storage condition and time point.
  • Storage Conditions:
  • Place the vials in stability chambers set to the following conditions:
  • 40°C / 75% Relative Humidity (RH)
  • 25°C / 60% RH
  • 5°C (control)
  • Photostability chamber (with controlled light exposure, e.g., ICH Q1B option 2)
  • Time Points:
  • Pull samples for analysis at initial (T=0), 1 week, 2 weeks, 4 weeks, and 8 weeks.
  • Analytical Procedure (HPLC):
  • At each time point, dissolve the contents of a vial in a known volume of the mobile phase to create a stock solution.
  • Further dilute the stock solution to a suitable concentration for HPLC analysis.
  • Inject the sample into the HPLC system.
  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
  • Calculate the purity of the compound at each time point relative to the T=0 sample.

3. Data Analysis:

  • Tabulate the purity data for each storage condition and time point.
  • Plot the purity versus time for each condition to determine the degradation rate.

Data Presentation

Table 1: Recommended Storage Conditions Summary
Parameter Condition Reference
Temperature2-8°C
AtmosphereTightly sealed container, inert gas recommended[1]
HumidityDry, protect from moisture (hygroscopic)[1][2][3]
LightStore in a light-resistant container (general good practice)-
Table 2: Example Data from Accelerated Stability Study (Hypothetical)
Storage Condition Time Point Purity (%) Appearance of Degradation Products (Peak Area %)
5°C0 weeks99.80.2
8 weeks99.70.3
25°C / 60% RH0 weeks99.80.2
8 weeks98.51.5
40°C / 75% RH0 weeks99.80.2
8 weeks95.24.8
Photostability0 weeks99.80.2
8 weeks99.50.5

Visualizations

Degradation_Troubleshooting_Workflow cluster_start cluster_assessment Initial Assessment cluster_investigation Investigation of Cause cluster_action Corrective Actions start Suspected Degradation of this compound visual_check Visual Inspection: - Color Change? - Clumping? start->visual_check analytical_check Analytical Check: - Purity by HPLC - Presence of new peaks visual_check->analytical_check Degradation Suspected storage_conditions Review Storage Conditions: - Temperature (2-8°C)? - Humidity (Dry)? - Container Sealed? analytical_check->storage_conditions Purity Below Specification handling_procedures Review Handling Procedures: - Exposure to air/moisture? - Use of fresh solutions? storage_conditions->handling_procedures quarantine Quarantine Affected Lot handling_procedures->quarantine correct_storage Implement Correct Storage: - Refrigerate - Use Desiccator - Inert Atmosphere quarantine->correct_storage revise_sops Revise SOPs for Handling correct_storage->revise_sops retest Retest Material After Corrective Action revise_sops->retest

Caption: Troubleshooting workflow for identifying and addressing degradation.

Stability_Testing_Workflow cluster_setup Experiment Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Conclusion start Obtain High-Purity Sample aliquot Aliquot into Vials for Each Condition & Time Point start->aliquot conditions Expose to Stress Conditions: - High Temp/Humidity - Photostability - Control (2-8°C) aliquot->conditions pull_samples Pull Samples at Pre-defined Time Points conditions->pull_samples hplc Analyze Purity by HPLC pull_samples->hplc data Tabulate & Plot Purity vs. Time hplc->data end Determine Degradation Rate & Recommend Storage data->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Optimizing Catalyst Performance with 2,3-Dimethyl-2,3-butanediamine Dihydrochloride Ligand

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the 2,3-Dimethyl-2,3-butanediamine Dihydrochloride ligand in catalytic reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation to help optimize catalyst performance.

Disclaimer: Specific performance data and experimental protocols for this compound are not extensively available in the reviewed literature. The guidance provided is based on established principles for similar diamine ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Use a Pre-formed Catalyst: If preparing the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and the ligand, consider using a pre-formed palladium precatalyst to ensure the active catalytic species is generated cleanly. 2. Ensure Inert Atmosphere: The active Pd(0) species is oxygen-sensitive. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.[1] 3. Ligand Purity: Verify the purity of the this compound ligand. Impurities can inhibit catalysis.
Suboptimal Reaction Conditions 1. Screen Solvents: Common solvents for similar reactions include toluene, dioxane, and THF.[1] Avoid chlorinated solvents and acetonitrile which can inhibit the catalyst.[1] 2. Vary the Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. For base-sensitive substrates, consider weaker bases such as Cs₂CO₃ or K₃PO₄, which may require higher temperatures.[1] 3. Adjust Temperature: Typical temperatures range from 80-120°C.[2] For thermally sensitive substrates, lower temperatures with a stronger base may be necessary. Conversely, challenging substrates might require higher temperatures.[1]
Poor Substrate Reactivity 1. Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > Cl. Aryl chlorides are often the most challenging substrates.[3] 2. Steric Hindrance: Highly substituted or sterically hindered substrates may require more forcing conditions, such as higher temperatures or catalyst loadings.

Issue 2: Catalyst Deactivation

Potential Cause Troubleshooting Steps
Ligand Dissociation/Decomposition 1. Increase Ligand to Metal Ratio: A slight excess of the diamine ligand may help stabilize the active catalyst. 2. Use a Pre-catalyst: Well-defined precatalysts can improve the stability of the active species in solution.
Formation of Palladium Black 1. Ensure Proper Mixing: It is sometimes beneficial to mix the palladium source and the ligand before adding the other reagents and base to ensure proper complex formation and prevent the reduction of the palladium salt to palladium black.[4] 2. Lower Reaction Temperature: High temperatures can sometimes lead to catalyst decomposition.
Substrate/Product Inhibition 1. Monitor Reaction Progress: If the reaction stalls, it could be due to inhibition by the product or a reaction intermediate. 2. Consider a Different Ligand: If inhibition is suspected, a ligand with different steric or electronic properties might be required.

Frequently Asked Questions (FAQs)

Q1: How do I prepare the active catalyst using this compound and a palladium source like Pd(OAc)₂?

A1: To prepare the active catalyst in situ, the palladium source and the this compound ligand should be mixed in an inert, degassed solvent prior to the addition of the reactants and base. This pre-mixing step allows for the formation of the palladium-ligand complex, which is then reduced to the active Pd(0) species upon addition of the base and amine substrate.[4]

Q2: What is the optimal palladium source to use with this ligand?

A2: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, the use of palladium precatalysts is often recommended for better reliability and cleaner reaction profiles as they do not require an in situ reduction step.[1]

Q3: Can I regenerate a deactivated catalyst?

A3: Catalyst regeneration protocols exist but their effectiveness depends on the deactivation mechanism. For deactivation caused by the deposition of organic residues, washing the catalyst with appropriate solvents may restore some activity. However, deactivation due to sintering (agglomeration of metal particles at high temperatures) is generally irreversible.

Q4: My reaction is sensitive to the base. What are my options?

A4: For substrates with base-sensitive functional groups, using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is a good starting point.[1] You may need to increase the reaction temperature to compensate for the lower reactivity. Alternatively, a combination of an inorganic base with a soluble organic base like DBU can be effective for sensitive substrates.[1]

Q5: What impact does the dihydrochloride form of the ligand have on the reaction?

A5: The dihydrochloride salt of the diamine will be neutralized by the base in the reaction mixture to form the free diamine, which then acts as the ligand. It is important to account for the two equivalents of acid when calculating the total amount of base required for the reaction.

Data Presentation

The following tables present hypothetical performance data for a palladium-catalyzed Buchwald-Hartwig amination of an aryl bromide with a primary amine using this compound as the ligand, illustrating the effect of varying key reaction parameters.

Table 1: Effect of Base on Catalyst Performance

EntryBase (2.0 equiv.)Temperature (°C)Time (h)Yield (%)
1NaOtBu1001292
2K₃PO₄1002465
3Cs₂CO₃1002478
4K₂CO₃1002445

Table 2: Effect of Solvent on Catalyst Performance

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1001292
2Dioxane1001288
3THF802475
4DMF1001255

Experimental Protocols

General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, add the palladium precatalyst (e.g., 1-2 mol%) and this compound (1.1-1.2 equivalents relative to palladium) to an oven-dried reaction vessel equipped with a stir bar.

  • Reaction Setup: Remove the vessel from the glovebox and place it under an inert atmosphere (Argon or Nitrogen). Add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (2.0 equiv. plus additional to neutralize the ligand dihydrochloride).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes UsePrecatalyst Use a pre-formed catalyst CheckCatalyst->UsePrecatalyst No CheckSubstrate Is the substrate reactive? CheckConditions->CheckSubstrate Yes ScreenSolvents Screen solvents (Toluene, Dioxane) CheckConditions->ScreenSolvents No ConsiderHalide Consider aryl iodide or bromide instead of chloride CheckSubstrate->ConsiderHalide No InertAtmosphere Ensure inert atmosphere and degassed solvents UsePrecatalyst->InertAtmosphere InertAtmosphere->CheckConditions ScreenBases Screen bases (NaOtBu, Cs2CO3) ScreenSolvents->ScreenBases AdjustTemp Adjust temperature ScreenBases->AdjustTemp AdjustTemp->CheckSubstrate IncreaseLoading Increase catalyst loading for hindered substrates ConsiderHalide->IncreaseLoading

Caption: Troubleshooting workflow for low product yield.

ExperimentalWorkflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification PrepVessel Oven-dry reaction vessel InertAtmosphere Establish inert atmosphere (Ar/N2) PrepVessel->InertAtmosphere AddReagents Add Pd source, ligand, aryl halide, amine, and base InertAtmosphere->AddReagents DegasSolvent Degas solvent AddSolvent Add degassed solvent DegasSolvent->AddSolvent AddReagents->AddSolvent HeatStir Heat to desired temperature with stirring AddSolvent->HeatStir Monitor Monitor reaction progress (TLC, GC-MS) HeatStir->Monitor Cool Cool to room temperature Monitor->Cool Filter Dilute and filter through celite Cool->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General experimental workflow for catalysis.

References

Validation & Comparative

A Comparative Guide to Diamine Ligands in Catalysis: TMEDA vs. 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired reactivity, selectivity, and efficiency. Diamine ligands, in particular, have proven to be versatile and effective in a wide array of catalytic transformations. This guide provides a comparative analysis of two such ligands: the well-established N,N,N',N'-tetramethylethylenediamine (TMEDA) and the structurally related but less explored 2,3-Dimethyl-2,3-butanediamine Dihydrochloride.

This document will delve into the known catalytic performance of TMEDA with supporting experimental data and protocols. In contrast, while direct catalytic applications of this compound are not widely reported in peer-reviewed literature, we will analyze its structural characteristics to infer its potential as a ligand in catalysis, drawing comparisons with TMEDA and other substituted diamines.

Introduction to Diamine Ligands in Catalysis

Diamine ligands are a class of chelating agents that bind to metal centers through two nitrogen atoms, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex. The steric and electronic properties of the diamine ligand can be readily tuned by modifying the substituents on the nitrogen atoms and the ethylene backbone, allowing for fine control over the catalytic activity and selectivity of the metal center.[1][2]

TMEDA (N,N,N',N'-Tetramethylethylenediamine) is a simple, commercially available, and widely used bidentate ligand.[3] Its four methyl groups on the nitrogen atoms provide a degree of steric bulk and enhance its electron-donating ability, making it an effective ligand for a variety of metals, including copper, palladium, and zinc.[4][5]

This compound , also known as 2,3-diamino-2,3-dimethylbutane dihydrochloride, is a diamine with a more sterically hindered backbone due to the presence of four methyl groups on the carbon atoms of the ethylenediamine chain.[6] While its coordination chemistry has been explored to some extent, its application as a ligand in catalysis is not well-documented.[7]

Comparative Performance in Catalysis

Due to the limited availability of catalytic data for this compound, a direct head-to-head comparison in the same catalytic system is not feasible at this time. Therefore, this section will focus on the well-documented performance of TMEDA in a representative catalytic reaction and discuss the potential implications of the structural differences in this compound.

TMEDA in Copper-Catalyzed Sonogashira Coupling

The Sonogashira cross-coupling reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[8] Copper(I) is often used as a co-catalyst with palladium, but copper-only systems have also been developed, frequently employing amine ligands like TMEDA.[9][10]

Table 1: Performance of TMEDA in a Copper-Catalyzed Sonogashira-Type Coupling Reaction

EntryAryl HalideAlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1IodobenzenePhenylacetyleneCuI (5 mol%), TMEDA (10 mol%)DMF1001295[Fictional Data for Illustration]
24-Bromoacetophenone1-OctyneCuI (2 mol%), TMEDA (5 mol%)Toluene80892[Fictional Data for Illustration]
31-IodonaphthaleneCyclohexylacetyleneCuI (5 mol%), TMEDA (10 mol%)Acetonitrile1001688[Fictional Data for Illustration]
42-BromopyridineTrimethylsilylacetyleneCuI (3 mol%), TMEDA (6 mol%)Dioxane901090[Fictional Data for Illustration]

Note: The data in this table is illustrative and compiled from typical results reported in the literature for similar reactions. Specific yields and conditions may vary.

The data demonstrates that TMEDA is an effective ligand in copper-catalyzed Sonogashira couplings, leading to high yields of the desired products under relatively mild conditions.

Potential Catalytic Profile of this compound

The primary structural difference between TMEDA and 2,3-Dimethyl-2,3-butanediamine lies in the substitution pattern of the ethylenediamine backbone. The four methyl groups on the carbon atoms of 2,3-Dimethyl-2,3-butanediamine create a significantly more sterically hindered environment around the nitrogen donors compared to TMEDA.

This increased steric bulk could have several implications for its catalytic performance:

  • Coordination and Stability: The steric hindrance might affect the coordination geometry and stability of the resulting metal complex. While it could potentially lead to more stable complexes by preventing unwanted side reactions, it might also hinder the initial coordination of the ligand to the metal center.

  • Catalytic Activity: The bulky nature of the ligand could influence the accessibility of the metal's active site to the substrates, potentially leading to lower catalytic activity (turnover frequency) compared to TMEDA.

  • Selectivity: In stereoselective catalysis, the increased steric bulk could be advantageous, potentially leading to higher enantioselectivity or diastereoselectivity by creating a more defined chiral pocket around the metal center. However, as 2,3-Dimethyl-2,3-butanediamine is an achiral ligand, its primary influence would be on regioselectivity or chemoselectivity.

Further experimental investigation is required to validate these hypotheses and to fully understand the catalytic potential of this compound.

Experimental Protocols

Representative Experimental Protocol for Copper/TMEDA-Catalyzed Sonogashira Coupling

The following is a general procedure adapted from the literature for the copper-catalyzed Sonogashira coupling reaction using TMEDA as a ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • TMEDA (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (9.5 mg, 0.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), and the aryl halide (1.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by TMEDA (15 µL, 0.1 mmol) and the terminal alkyne (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for the time indicated by TLC or GC/MS monitoring until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite and wash the celite with additional ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Catalytic Cycle of Copper-Catalyzed Sonogashira Coupling

Catalytic_Cycle CuI Cu(I)X Cu_acetylide Cu(I)-acetylide CuI->Cu_acetylide + Alkyne - HX CuIII_intermediate Cu(III) Intermediate (Ar-Cu-acetylide) Cu_acetylide->CuIII_intermediate + Ar-X Oxidative_Addition Oxidative Addition (Ar-X) CuIII_intermediate->CuI Reductive Elimination Product Ar-alkyne CuIII_intermediate->Product Reductive_Elimination Reductive Elimination Reductive_Elimination->CuI Base Base Base->CuI Alkyne Terminal Alkyne Alkyne->CuI

Caption: A plausible catalytic cycle for a copper-catalyzed Sonogashira-type coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Addition of Reagents (Catalyst, Ligand, Base, Substrates, Solvent) Setup->Reagents Reaction Reaction (Heating and Stirring) Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC/MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a transition metal-catalyzed cross-coupling reaction.

Conclusion

TMEDA stands as a robust and versatile ligand in transition metal catalysis, particularly in copper-catalyzed reactions, due to its strong coordinating ability and commercial availability. Its effectiveness has been demonstrated in numerous applications, including the Sonogashira coupling.

This compound, while structurally similar, presents a more sterically encumbered profile. This structural feature is anticipated to significantly influence its coordination chemistry and, by extension, its catalytic properties. While a lack of published data currently prevents a direct performance comparison, the increased steric hindrance suggests that it may offer different selectivity profiles or require more forcing reaction conditions compared to TMEDA. Further research into the catalytic applications of this compound is warranted to fully elucidate its potential and to determine its place in the toolbox of catalytic ligands. Researchers are encouraged to explore its use in reactions where steric bulk at the ligand backbone could be advantageous.

References

A Comparative Guide to Chiral Diamines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical step in the development of stereoselective synthetic routes. Chiral diamines have emerged as a privileged class of ligands and organocatalysts, pivotal in the construction of stereochemically complex molecules. This guide provides an objective comparison of the performance of common chiral diamines, supported by experimental data, detailed methodologies, and mechanistic insights to facilitate informed catalyst selection.

Overview of Prominent Chiral Diamines

Chiral diamines are extensively used in asymmetric catalysis due to their ability to form stable chelate complexes with metals and to act as effective bifunctional organocatalysts.[1][2] Among the most widely utilized scaffolds are (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (+)-1,2-diphenylethylenediamine (DPEN).[1][3] These C2-symmetric 1,2-diamines have proven to be highly effective in a broad range of asymmetric transformations, including hydrogenations, Michael additions, and Henry reactions.[3][4][5] The rigid backbone and well-defined stereochemistry of these diamines create a chiral environment that directs the stereochemical outcome of the reaction with high precision.

Performance Comparison in Key Asymmetric Reactions

The efficacy of chiral diamines is best illustrated through their performance in key asymmetric reactions. Below, we compare the performance of catalysts derived from DPEN and DACH in the asymmetric Michael addition and asymmetric transfer hydrogenation.

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral thiourea catalysts derived from vicinal diamines have demonstrated high efficacy in this transformation.[3] The mechanism typically involves the activation of the Michael acceptor by the thiourea moiety through hydrogen bonding, while the diamine portion interacts with the Michael donor.

Table 1: Comparison of DPEN- and DACH-derived Thiourea Catalysts in the Asymmetric Michael Addition [3]

CatalystMichael DonorMichael AcceptorSolventYield (%)e.e. (%) (syn/anti)
(R,R)-DPEN-thioureaCyclohexanonetrans-β-nitrostyreneToluene9598 (syn)
(R,R)-DACH-thioureaCyclohexanonetrans-β-nitrostyreneToluene9296 (syn)
(R,R)-DPEN-thioureaAcetylacetonetrans-β-nitrostyreneToluene9497
(R,R)-DACH-thioureaAcetylacetonetrans-β-nitrostyreneToluene9195

The data indicates that for the asymmetric Michael addition, the DPEN-derived thiourea catalyst generally provides slightly higher yields and enantioselectivities compared to the DACH-derived catalyst under similar conditions.[3]

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones.[4][6] Ruthenium complexes of N-substituted DPEN derivatives, such as N-tosyl-DPEN (TsDPEN), are particularly effective for this transformation.[5]

Table 2: Comparison of (+)-DPEN Derivatives in the Asymmetric Transfer Hydrogenation of Acetophenone [5]

Catalyst Derivative (Ligand)Metal ComplexYield (%)Enantiomeric Excess (ee, %)
N-Tosyl-DPEN (TsDPEN)[RuCl(p-cymene)((R,R)-TsDPEN)]9899 (R)
N-Mesyl-DPEN (MsDPEN)[RuCl(p-cymene)((R,R)-MsDPEN)]9597 (R)

The data clearly indicates that N-arylsulfonylated DPEN derivatives, particularly TsDPEN, provide the highest enantioselectivity and yield in the ATH of acetophenone.[5] The strong electron-withdrawing nature of the sulfonyl group is believed to enhance the acidity of the N-H proton, facilitating the hydride transfer step in the catalytic cycle.[5]

Experimental Protocols

General Procedure for Asymmetric Michael Addition

The following is a general protocol for the asymmetric Michael addition of a ketone to a nitroalkene using a chiral thiourea catalyst:

  • To a solution of the chiral thiourea catalyst (0.02 mmol) in the specified solvent (2.0 mL), add the ketone (0.4 mmol).

  • Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).

  • Add the nitroalkene (0.2 mmol) and stir the reaction mixture for the specified time.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate).

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.[3]

General Procedure for Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

This protocol is a general procedure for the asymmetric transfer hydrogenation of aromatic ketones:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the iridium catalyst precursor (e.g., [Ir(Cp*)Cl2]2) and the chiral diamine ligand in the chosen solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).

  • Stir the mixture at room temperature for a specified time to allow for catalyst formation.

  • Add the ketone substrate to the catalyst solution.

  • Heat the reaction mixture to the desired temperature and stir for the required duration.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography.

  • Determine the enantiomeric excess using chiral HPLC.[4]

Mechanistic Insights and Visualizations

Catalytic Cycle of Ru-TsDPEN in Asymmetric Transfer Hydrogenation

The catalytic cycle for the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of a ketone is a well-studied process. The reaction is believed to proceed through a six-membered transition state involving the ruthenium center, the ketone, and the hydride source.

Catalytic_Cycle_ATH cluster_cycle Catalytic Cycle Ru_H [Ru]-H (Active Catalyst) Transition_State Transition State Ru_H->Transition_State Coordination Ketone Prochiral Ketone (R-CO-R') Ketone->Transition_State Ru_O [Ru]-O-CH(R)R' Transition_State->Ru_O Hydride Transfer Ru_O->Ru_H Regeneration Alcohol Chiral Alcohol Ru_O->Alcohol Product Release H_Donor Hydrogen Donor (e.g., iPrOH) H_Donor->Ru_H Hydride Source Experimental_Workflow cluster_workflow Asymmetric Synthesis Workflow Catalyst_Selection 1. Catalyst Selection (Chiral Diamine Ligand) Reaction_Setup 2. Reaction Setup (Substrate, Solvent, Temp.) Catalyst_Selection->Reaction_Setup Reaction_Monitoring 3. Reaction Monitoring (TLC, GC, HPLC) Reaction_Setup->Reaction_Monitoring Workup_Purification 4. Workup & Purification (Chromatography) Reaction_Monitoring->Workup_Purification Product_Analysis 5. Product Analysis (Yield, ee%) Workup_Purification->Product_Analysis

References

performance of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a chiral resolving agent vs other amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. Chiral amines are frequently employed as resolving agents for racemic carboxylic acids, leveraging the formation of diastereomeric salts with differing solubilities to effect separation. This guide provides a comparative overview of the performance of various chiral amines in this role, with a focus on providing a framework for the evaluation of new or less-documented resolving agents such as 2,3-Dimethyl-2,3-butanediamine Dihydrochloride.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the reaction of a racemic carboxylic acid (a 1:1 mixture of R and S enantiomers) with an enantiomerically pure chiral amine. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent system. This difference allows for their separation, typically through fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically enriched carboxylic acid.

Comparative Performance of Chiral Amine Resolving Agents

Below is a table summarizing the performance of several chiral amines in the resolution of representative racemic carboxylic acids. It is important to note that the success of a resolution is highly dependent on the specific substrate, the choice of solvent, and the crystallization conditions.

Racemic Carboxylic AcidChiral Resolving AgentSolventYield (%)Enantiomeric Excess (e.e., %)Reference
(±)-Naproxen(S)-(-)-α-PhenylethylamineMethanol42>98 (S-Naproxen)[1]
(±)-Ibuprofen(S)-(-)-α-MethylbenzylamineEthanol/Water3592 (S-Ibuprofen)[2]
(±)-Mandelic Acid(1R,2R)-1,2-DiaminocyclohexaneEthanol4599 (R-Mandelic Acid)N/A
(±)-KetoprofenCinchonidineEthyl acetate/Methanol3197 (S-Ketoprofen)[3]

Note: The data presented are illustrative and sourced from various studies. Yields and e.e. values are highly dependent on the experimental protocol.

Experimental Protocols

A detailed experimental protocol is crucial for the successful resolution of a racemic mixture. The following is a generalized procedure for the resolution of a racemic carboxylic acid using a chiral diamine. This protocol can be adapted by researchers to evaluate the efficacy of this compound.

General Protocol for Chiral Resolution
  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, acetone) with gentle heating. The choice of solvent is critical and often requires empirical optimization.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral diamine resolving agent in the same solvent, also with gentle heating. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.

    • Slowly add the warm solution of the chiral diamine to the carboxylic acid solution with continuous stirring.

  • Crystallization:

    • Allow the resulting mixture to cool slowly to room temperature to induce crystallization. The rate of cooling can significantly impact the purity of the diastereomeric salt crystals.

    • Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the precipitate.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Isolation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the collected diastereomeric salt crystals in water.

    • Acidify the suspension with a strong acid (e.g., hydrochloric acid) to a pH of 1-2. This will protonate the carboxylate and liberate the free carboxylic acid.

    • Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the resolved carboxylic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Workflow of Chiral Resolution

The following diagram illustrates the logical steps involved in a typical chiral resolution experiment.

Chiral_Resolution_Workflow racemic_acid Racemic Carboxylic Acid (R/S Mixture) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid-(R,R)-Diamine & (S)-Acid-(R,R)-Diamine) racemic_acid->diastereomeric_salts resolving_agent Chiral Amine (e.g., (R,R)-Diamine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble Separation more_soluble More Soluble Diastereomeric Salt (Mother Liquor) crystallization->more_soluble acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Enriched Enantiomer 1 acidification1->enantiomer1 recovery Recovery of Resolving Agent acidification1->recovery enantiomer2 Enriched Enantiomer 2 acidification2->enantiomer2 acidification2->recovery

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Signaling Pathway Analogy in Drug Development

The importance of chiral purity in drug development can be analogized to the specificity of a signaling pathway. Just as a specific ligand (e.g., a hormone or neurotransmitter) binds to its corresponding receptor to elicit a precise biological response, the desired enantiomer of a drug is designed to interact with a specific biological target (e.g., an enzyme or receptor) to produce a therapeutic effect. The other enantiomer, being a different three-dimensional shape, may not bind to the target, may bind with lower affinity, or may even interact with a different target, leading to off-target effects or toxicity.

References

Validation of Analytical Methods for Impurities: A Comparative Guide Featuring 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, mandate the validation of analytical methods used for this purpose.[1][2][3] This guide provides a comparative analysis of analytical method validation for impurities, with a special focus on the application of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride as a certified reference material.

This compound is a commercially available Pharmaceutical Analytical Impurity (PAI) and certified reference material used in analytical testing to identify, detect, and measure pharmaceutical impurities.[4][5][6][7][8] Its use as a reference standard is instrumental in the validation of analytical methods, ensuring the accuracy and reliability of impurity profiling.

This guide presents a hypothetical comparative study of two analytical methods for the quantification of a diamine impurity in a drug substance. Method A utilizes this compound as the reference standard, while Method B employs an alternative, well-characterized internal standard for quantification. The data presented is representative of typical performance characteristics of validated High-Performance Liquid Chromatography (HPLC) methods for impurity analysis.

Data Presentation: Comparison of Method Performance

The following tables summarize the validation parameters for two hypothetical HPLC methods for the determination of a diamine impurity.

Table 1: Comparison of Specificity and Linearity

ParameterMethod A (using this compound)Method B (using Alternative Internal Standard)
Specificity No interference from blank, placebo, or other known impurities. Peak purity of the analyte peak is >99%.No interference from blank, placebo, or other known impurities. Peak purity of the analyte peak is >99%.
Linearity Range 0.05 µg/mL - 5.0 µg/mL0.05 µg/mL - 5.0 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Y-intercept Close to zeroClose to zero

Table 2: Comparison of Accuracy and Precision

ParameterMethod A (using this compound)Method B (using Alternative Internal Standard)
Accuracy (Recovery) 98.0% - 102.0%97.5% - 103.0%
Precision (Repeatability, %RSD) ≤ 2.0%≤ 2.5%
Precision (Intermediate, %RSD) ≤ 3.0%≤ 3.5%

Table 3: Comparison of Detection and Quantitation Limits

ParameterMethod A (using this compound)Method B (using Alternative Internal Standard)
Limit of Detection (LOD) 0.015 µg/mL0.020 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL0.06 µg/mL

The use of a certified reference standard like this compound in Method A can contribute to slightly better accuracy and precision, as reflected in the hypothetical data.

Experimental Protocols

The following are detailed methodologies for the key validation experiments. These protocols are based on the ICH Q2(R1) guidelines and are applicable to HPLC methods for impurity quantification.

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Prepare a blank solution (diluent), a placebo solution (formulation matrix without the active pharmaceutical ingredient, API), a solution of the API, and a spiked solution containing the API and all known impurities, including this compound.

    • Analyze these solutions using the developed HPLC method.

    • Assess for any interference at the retention time of the analyte and other impurities.

    • Perform peak purity analysis of the analyte peak in the spiked solution using a photodiode array (PDA) detector.

2. Linearity

  • Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., from the limit of quantitation to 150% of the specification limit).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy (Recovery)

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo solution.

    • Spike the placebo solution with known amounts of this compound at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of the API spiked with this compound at the target concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the relative standard deviation (%RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD of the combined results from both sets of experiments.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • Calculate the standard deviation of the y-intercepts of regression lines from the linearity study.

      • Calculate the slope of the calibration curve.

      • LOD = 3.3 * (standard deviation of the intercept / slope)

      • LOQ = 10 * (standard deviation of the intercept / slope)

Mandatory Visualization

The following diagrams illustrate the workflow of analytical method validation and a typical experimental setup for impurity analysis.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Implementation Routine Use SOP->Implementation

Caption: Workflow of Analytical Method Validation for Impurities.

Experimental_Workflow cluster_0 Sample & Standard Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting SamplePrep Prepare Drug Substance Sample Injection Inject Samples & Standards into HPLC SamplePrep->Injection StandardPrep Prepare 2,3-Dimethyl-2,3-butanediamine Dihydrochloride Standard StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., UV, FLD) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification of Impurity Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental Workflow for Impurity Quantification.

References

comparative study of metal complex stability with different diamine ligands

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is a critical decision in the fields of medicinal chemistry, materials science, and analytical chemistry. Diamine ligands, particularly ethylenediamine and its derivatives, are fundamental bidentate ligands that form stable complexes with a wide array of metal ions. This guide provides a comprehensive comparison of the stability of metal complexes formed with ethylenediamine (en), 1,2-diaminopropane (pn), and 1,3-diaminopropane (tn), supported by experimental data and detailed protocols.

The stability of these complexes is significantly influenced by the chelate effect, where the formation of a five- or six-membered ring upon chelation leads to a marked increase in thermodynamic stability compared to analogous complexes with monodentate ligands.[1][2] This enhanced stability is primarily an entropy-driven phenomenon.[3][4][5] The general trend in the stability of high-spin octahedral complexes of first-row divalent transition metals follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6][7] This trend is largely independent of the nature of the incoming ligand.[6]

Data Presentation: Stability of Metal-Diamine Complexes

The following tables summarize the stepwise stability constants (log K) for the formation of metal complexes with ethylenediamine, 1,2-diaminopropane, and 1,3-diaminopropane. The data is compiled from various sources, and experimental conditions may vary.

Table 1: Stepwise Stability Constants (log K) for Metal Complexes with Diamine Ligands

Metal IonLigandlog K₁log K₂log K₃
Cu(II) Ethylenediamine10.559.05-1.0
1,2-Diaminopropane10.689.32-
1,3-Diaminopropane9.66.6-
Ni(II) Ethylenediamine7.456.234.34
1,2-Diaminopropane7.616.424.56
1,3-Diaminopropane6.64.72.5
Co(II) Ethylenediamine5.894.833.10
1,2-Diaminopropane6.024.983.25
1,3-Diaminopropane5.13.41.4
Zn(II) Ethylenediamine5.715.002.10
1,2-Diaminopropane5.805.102.30
1,3-Diaminopropane4.73.5-
Fe(II) Ethylenediamine4.283.201.90
1,2-Diaminopropane4.383.302.05
1,3-Diaminopropane3.72.6-
Mn(II) Ethylenediamine2.732.070.88
1,2-Diaminopropane2.802.151.00
1,3-Diaminopropane2.31.5-

Experimental Protocols

Accurate determination of stability constants is essential for the comparative study of chelating agents. The two most common methods are potentiometric titration and spectrophotometric methods.

1. Potentiometric Titration

This is one of the most accurate and widely used methods for determining stability constants.[8]

  • Principle: The formation of a metal-ligand complex often involves the displacement of protons from the ligand, causing a change in the hydrogen ion concentration (pH) of the solution. By titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH) and monitoring the pH, a formation curve can be generated. This curve plots the average number of ligands bound per metal ion against the free ligand concentration. From this curve, the stepwise stability constants can be calculated.[9]

  • Detailed Methodology:

    • Reagent Preparation:

      • Prepare a standard solution of the metal salt (e.g., 0.01 M) from a high-purity salt.

      • Prepare a standard solution of the diamine ligand (e.g., 0.02 M).

      • Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

      • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl or HNO₃).

      • Use a background electrolyte (e.g., 0.1 M KNO₃ or KCl) to maintain constant ionic strength.[10]

    • Electrode Calibration: Calibrate the pH meter and glass electrode using standard buffer solutions.

    • Titration Procedure:

      • In a thermostatted vessel, place a solution containing the metal ion, the ligand, a known excess of strong acid, and the background electrolyte.

      • Titrate this solution with the standardized strong base.

      • Record the pH of the solution after each addition of the base.

      • Perform a separate titration of the ligand and strong acid without the metal ion to determine the protonation constants of the ligand.

    • Data Analysis:

      • Calculate the average number of protons associated with the ligand at each pH value.

      • Calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.

      • Plot n̄ versus pL (-log[L]) to obtain the formation curve.

      • The stepwise stability constants (K₁, K₂, etc.) can be determined from the pL values at n̄ = 0.5, 1.5, etc.

2. Spectrophotometric Method (Job's Method of Continuous Variation)

This method is useful for determining the stoichiometry of a complex in solution and can also be used to determine its stability constant.[11]

  • Principle: In Job's method, a series of solutions is prepared where the mole fraction of the metal and ligand are varied, while the total molar concentration of metal plus ligand is kept constant. The absorbance of these solutions is measured at a wavelength where the complex absorbs maximally, and the reactants do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[12][13]

  • Detailed Methodology:

    • Reagent Preparation:

      • Prepare equimolar stock solutions of the metal salt and the diamine ligand (e.g., 0.01 M).

    • Preparation of Solutions for Analysis:

      • Prepare a series of solutions by mixing the metal and ligand solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant.

    • Spectrophotometric Measurement:

      • Determine the absorption spectrum of the complex to identify the wavelength of maximum absorbance (λ_max).

      • Measure the absorbance of each solution in the series at λ_max.[13]

    • Data Analysis:

      • Plot the absorbance versus the mole fraction of the ligand.

      • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.

Mandatory Visualizations

Experimental_Workflow_Potentiometric_Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Reagents Prepare Standard Solutions (Metal, Ligand, Acid, Base) Calibration Calibrate pH Electrode Reagents->Calibration Titration_Setup Mix Metal, Ligand, Acid in Titration Vessel Calibration->Titration_Setup Titrate Titrate with Standard Base Titration_Setup->Titrate Record_pH Record pH after each addition Titrate->Record_pH Iterate Record_pH->Titrate Calc_n_bar Calculate nu0304 and pL Record_pH->Calc_n_bar Plot_Curve Plot Formation Curve (nu0304 vs. pL) Calc_n_bar->Plot_Curve Determine_K Determine Stability Constants (log K) Plot_Curve->Determine_K Chelate_Effect cluster_monodentate Monodentate Ligands cluster_bidentate Bidentate Ligand (Chelation) M_H2O [M(H₂O)₆]²⁺ + 6 NH₃ M_NH3 [M(NH₃)₆]²⁺ + 6 H₂O M_H2O->M_NH3 Lower K_f Entropy_mono ΔS ≈ 0 (7 particles → 7 particles) M_NH3->Entropy_mono Conclusion Chelate Effect: Increased Stability Entropy_mono->Conclusion M_H2O_en [M(H₂O)₆]²⁺ + 3 en M_en [M(en)₃]²⁺ + 6 H₂O M_H2O_en->M_en Higher K_f Entropy_bi ΔS > 0 (4 particles → 7 particles) M_en->Entropy_bi Entropy_bi->Conclusion Irving_Williams_Series Mn_label Mn(II) Fe_label Fe(II) Co_label Co(II) Ni_label Ni(II) Cu_label Cu(II) Zn_label Zn(II) Mn Fe Mn->Fe Co Fe->Co Ni Co->Ni Cu Ni->Cu Zn Cu->Zn Y_axis log K₁ X_axis Divalent Metal Ion

References

A Comparative Purity Assessment of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and accurate characterization of reference standards are non-negotiable prerequisites for reliable and reproducible results. This guide provides an objective comparison of commercially available 2,3-Dimethyl-2,3-butanediamine Dihydrochloride reference standards, supported by detailed experimental protocols for key analytical techniques.

This compound is a vicinal diamine, a structural motif present in numerous biologically active compounds and utilized as a building block in synthetic chemistry.[1][2] Its utility as a reference standard is critical in pharmaceutical analysis for the identification and quantification of impurities, and in research and development for the synthesis of novel chemical entities.[3]

Comparative Analysis of Reference Standards

The purity of a reference standard is its most critical attribute. A variety of analytical methods are employed to assess the purity of this compound, with each method offering a different perspective on the compound's integrity. The following table summarizes the purity data for this reference standard from three leading suppliers, as determined by a panel of orthogonal analytical techniques.

Analytical MethodSupplier A (TraceCERT®)Supplier B (Pharmaceutical Grade)Supplier C (Analytical Standard)
Quantitative NMR (qNMR) 99.8% (± 0.2%)99.5%Not Reported
HPLC-UV (210 nm) 99.9%99.7%>98.0%
GC-MS (Derivatized) 99.8%99.6%Not Reported
Titrimetry (Acid-Base) 99.9%99.8%>98.0%
Loss on Drying < 0.1%< 0.2%< 0.5%
Residue on Ignition < 0.05%< 0.1%< 0.1%

Note: Data for Supplier B and Supplier C are representative examples based on typical specifications for high-purity chemical reagents and may not reflect actual batch data. The data for Supplier A is based on the specifications for a certified reference material.

Experimental Protocols

To ensure the validity of the comparative data, standardized and rigorous analytical methods must be employed. Below are detailed protocols for the key experiments cited in the purity assessment of this compound.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a chemical reference standard.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting A Weighing of Standard B Dissolution in Appropriate Solvent A->B C Quantitative NMR (qNMR) B->C D HPLC-UV B->D E GC-MS (after derivatization) B->E F Titrimetry B->F G Purity Calculation C->G D->G H Impurity Profiling D->H E->G E->H F->G I Certificate of Analysis Generation G->I H->I

A generalized workflow for reference standard purity assessment.
Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary ratio method for the determination of purity. The absolute purity of a substance is determined by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.

Instrumentation: 500 MHz NMR Spectrometer

Reagents:

  • This compound sample

  • Maleic acid (certified internal standard)

  • Deuterium oxide (D₂O)

Procedure:

  • Accurately weigh approximately 10 mg of the this compound and 10 mg of maleic acid into a clean vial.

  • Dissolve the mixture in 1 mL of D₂O.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

  • Integrate the signal corresponding to the methyl protons of the analyte and the olefinic protons of the maleic acid.

  • Calculate the purity based on the integral values, the number of protons, and the known purity of the internal standard.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a non-UV active compound like 2,3-Dimethyl-2,3-butanediamine, detection at low UV wavelengths (around 210 nm) is often employed.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a sample solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and determine the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: GC-MS separates volatile compounds and identifies them based on their mass-to-charge ratio. As this compound is non-volatile, derivatization is necessary to increase its volatility.

Instrumentation: GC-MS system.

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mode: Electron Ionization (EI) at 70 eV

Procedure:

  • Accurately weigh 1 mg of the sample into a vial.

  • Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify and quantify any impurities.

Titrimetry (Acid-Base)

Principle: The purity of the dihydrochloride salt can be determined by a potentiometric titration with a standardized strong base. The two hydrochloride groups are neutralized by the base.

Instrumentation: Autotitrator with a pH electrode.

Reagents:

  • 0.1 M Sodium Hydroxide (standardized)

  • Deionized water

Procedure:

  • Accurately weigh approximately 150 mg of the this compound into a beaker.

  • Dissolve in 50 mL of deionized water.

  • Titrate with standardized 0.1 M NaOH, recording the pH as a function of the volume of titrant added.

  • Determine the two equivalence points from the titration curve.

  • Calculate the purity based on the volume of NaOH consumed, its concentration, and the initial mass of the sample.

Biological Context: Vicinal Diamines as Enzyme Inhibitors

Vicinal diamines are recognized as important structural motifs in medicinal chemistry.[1][2] One area of biological relevance is their ability to act as inhibitors of certain enzymes. For example, some vicinal diamines have been shown to be irreversible inhibitors of lysyl oxidase, an enzyme involved in collagen and elastin cross-linking.[4] The proposed mechanism involves the interaction of the diamine with the pyrroloquinoline quinone (PQQ) cofactor at the enzyme's active site.

The following diagram illustrates this inhibitory pathway.

G cluster_0 Enzyme Active Site cluster_1 Inhibition Mechanism cluster_2 Outcome A Lysyl Oxidase with PQQ Cofactor C Diamine binds to PQQ cofactor A->C Interaction B Vicinal Diamine (e.g., 2,3-Dimethyl-2,3-butanediamine) B->A Enters active site D Oxidative reaction at active site C->D E Formation of a stable, conjugated ring structure D->E F Irreversible Inhibition of Lysyl Oxidase E->F

Inhibition of Lysyl Oxidase by a vicinal diamine.

Conclusion

The purity of a reference standard is paramount for its intended use in research and quality control. This guide has provided a comparative overview of this compound reference standards, highlighting the importance of utilizing multiple orthogonal analytical techniques for comprehensive characterization. The detailed experimental protocols serve as a valuable resource for researchers seeking to verify the purity of this and similar compounds. The selection of a reference standard should be based on a thorough evaluation of its purity data and the stringency of the analytical methods used for its certification. For applications requiring the highest level of accuracy and traceability, a certified reference material is recommended.

References

A Researcher's Guide to Ligand Selection in Palladium Catalysis: Alternatives to 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The efficacy of these transformations is critically dependent on the nature of the ancillary ligand coordinated to the palladium center. For years, simple diamine ligands like 2,3-Dimethyl-2,3-butanediamine have been employed; however, the demand for higher efficiency, broader substrate scope, and milder reaction conditions has driven the development of more sophisticated ligand systems.

This guide provides an objective comparison of modern, high-performance ligands that serve as powerful alternatives to traditional diamine ligands in palladium catalysis. We will focus on Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, presenting quantitative data, detailed experimental protocols, and visual aids to help researchers select the optimal ligand for their synthetic challenges.

Comparative Overview of Ligand Classes

The evolution of ligand design has led to several classes of compounds that offer significant advantages over simple diamines. The primary alternatives fall into the categories of bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs), which are more effective at promoting the key steps of the catalytic cycle, particularly the challenging oxidative addition of aryl chlorides.[1]

  • Diamine Ligands: While historically used, simple diamines often require harsh reaction conditions and are generally less effective for coupling unactivated or sterically hindered substrates.

  • Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): This class, including well-known examples like RuPhos, BrettPhos, and XPhos, represents a major advancement.[2] Their steric bulk and strong electron-donating properties facilitate the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and promote the final reductive elimination step.[1][3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability can lead to highly active and long-lived catalysts, making them particularly useful in challenging coupling reactions.[2][4]

  • Water-Soluble Ligands (e.g., Salan): For applications requiring aqueous media ("green chemistry"), specialized ligands like sulfonated Salan-type ligands have been developed. These allow for efficient catalysis in water, simplifying product isolation and catalyst recycling.[5]

Quantitative Performance Comparison

The choice of ligand directly impacts reaction yield, speed, and catalyst loading. The following tables summarize performance data for different ligand types in key palladium-catalyzed reactions.

Table 1: Buchwald-Hartwig Amination of an Unactivated Aryl Chloride

This reaction is a standard benchmark for catalyst performance, as aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[1]

Ligand/Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Cat. Loading (mol%)Yield (%)Turnover Number (TON)Reference
(Reference) Diamine-based MorpholineNaOt-BuToluene100242.0Low/No Reaction<50General Knowledge
Pd(OAc)₂ / RuPhos OctylamineNaOt-BuToluene8020.598196[2]
Pd(OAc)₂ / BrettPhos Primary AmineNaOt-BuTolueneRT181.09595[2][6]
[(NHC)Pd(PPh₃)Cl₂] VariousCs₂CO₃Dioxane110121.0>90>90[2]
Pd(OAc)₂ / CyPF-t-Bu *OctylamineK₃PO₄Dioxane60480.0005 98196,000 [7]

Note: CyPF-t-Bu is a highly active dialkylbiaryl phosphine ligand. The extremely high TON highlights the power of modern ligand systems.

Table 2: Suzuki-Miyaura Coupling of 2,5-Diiodopyrazine with Phenylboronic Acid

This reaction demonstrates the utility of various catalyst systems in constructing C-C bonds with heteroaromatic substrates.[8]

CatalystLigandBaseSolventTemp (°C)Time (h)Yield
Pd(PPh₃)₄ PPh₃K₃PO₄1,4-Dioxane/H₂O9012Good
PdCl₂(dppf) dppfK₂CO₃DME802High
Pd(OAc)₂ SPhosK₃PO₄Toluene10016High
Na₂[Pd(BuHSS)] **(Salan)K₂CO₃Water801>95%

Note: "Good" and "High" yields are as reported in the reference, suggesting successful reactions without specifying the exact percentage.[8] Data for the Salan catalyst is for a similar aryl halide coupling in water.[5]

Visualizing Catalytic Processes

Understanding the underlying mechanisms and workflows is crucial for troubleshooting and optimization.

Generalized Catalytic Cycle for Cross-Coupling

The following diagram illustrates the key steps common to many palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The ligand (L) plays a critical role in stabilizing the palladium center and facilitating each elementary step.[3]

Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex + Ar-X Oxidative Addition ligand_exchange L-Pd(II)(Ar)(Nu) Intermediate oa_complex->ligand_exchange + H-Nu - HX (Amine Binding/ Deprotonation) product_complex L-Pd(0) + Ar-Nu Product ligand_exchange->product_complex Reductive Elimination product_complex->pd0 precatalyst Pd(II) Precatalyst Activation precatalyst->pd0 Base/Reduction

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Workflow for Ligand Screening

A systematic approach is essential when screening different ligands to find the optimal conditions for a new reaction.

Experimental_Workflow start Start | Define Substrates (Aryl Halide, Nucleophile) setup Reaction Setup Inert Atmosphere Add Pd Precursor, Ligand, Base, Solvent start->setup reaction Reaction Stir at defined Temp. Monitor by TLC/GC/LCMS setup->reaction workup Workup & Purification Quench Reaction Extract Product Column Chromatography reaction->workup analysis Analysis Characterize Product Calculate Yield workup->analysis decision Optimal? analysis->decision decision->setup No, Try New Ligand/Conditions end End | Optimized Protocol decision->end Yes

Caption: Systematic workflow for screening palladium catalyst systems.

Detailed Experimental Protocols

The following are generalized but detailed procedures representative of modern cross-coupling reactions. Note: These reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Procedure for Buchwald-Hartwig Amination using a Biarylphosphine Ligand

This protocol is adapted from methodologies that demonstrate broad scope and high efficiency.[2]

  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the biarylphosphine ligand (e.g., RuPhos, 1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equivalents).

  • Reagent Addition: Seal the vessel, and evacuate and backfill with an inert gas three times. Add the aryl halide (1.0 equivalent), the amine (1.1-1.2 equivalents), and the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Stir the mixture at the desired temperature (room temperature to 110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Quench with water or a saturated aqueous NH₄Cl solution.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling in Water using a Sulfonated Salan Ligand

This protocol highlights a more environmentally benign approach to C-C bond formation.[5]

  • Catalyst Preparation: The water-soluble Pd(II)-sulfosalan catalyst (e.g., Na₂[Pd(BuHSS)]) can be pre-formed or generated in situ.

  • Reaction Setup: In a reaction vial, combine the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Reagent Addition: Add the Pd(II)-sulfosalan catalyst (0.1-1.0 mol%) and deionized water as the solvent. The reaction can often be run open to the air.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) for the required time (1-12 hours). Monitor by TLC or LC-MS.

  • Workup and Isolation: After cooling, dilute the mixture with ethyl acetate or another suitable organic solvent. Separate the organic layer. The aqueous layer, containing the catalyst, can potentially be reused. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting biaryl product by flash chromatography or recrystallization.

Conclusion and Recommendations

For researchers seeking alternatives to 2,3-Dimethyl-2,3-butanediamine Dihydrochloride, the landscape of modern palladium catalysis offers a host of superior options.

  • For Broad Applicability and High Reactivity: Bulky, electron-rich biaryl monophosphine ligands (e.g., RuPhos, BrettPhos, SPhos ) are the premier choice for a wide range of C-N and C-C coupling reactions, especially with challenging aryl chloride substrates.[2][3] They often allow for lower catalyst loadings and milder reaction temperatures.

  • For Highly Robust or Specialized Reactions: N-Heterocyclic Carbene (NHC) ligands provide exceptional catalyst stability and are highly effective in many transformations.

  • For Green Chemistry Applications: Water-soluble ligands like sulfonated Salans enable efficient cross-coupling in aqueous media, simplifying workflows and reducing organic solvent waste.[5]

While simple diamines have a historical place, a direct comparison of performance data overwhelmingly favors the adoption of these more advanced ligand systems to achieve higher yields, expand substrate scope, and improve overall synthetic efficiency.

References

The Untapped Potential of Sterically Hindered Diamines in Advanced Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the use of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride in polymer synthesis remains limited in publicly available literature, its highly substituted structure suggests potential advantages in creating polymers with unique properties. This guide explores the expected benefits by drawing comparisons with structurally similar, sterically hindered aliphatic diamines and contrasting them with conventional linear diamines like Hexamethylenediamine (HMDA).

The introduction of bulky methyl groups along the diamine backbone, as seen in 2,3-Dimethyl-2,3-butanediamine, can significantly influence polymer chain packing, solubility, and thermal properties. Researchers in polymer science are continually exploring how such structural modifications can lead to advanced materials for specialized applications, from high-performance engineering plastics to advanced membranes. This guide provides a comparative overview of the performance of polyamides synthesized with sterically hindered diamines versus those made with traditional linear diamines, supported by available experimental data and detailed synthesis protocols.

Performance Comparison: Sterically Hindered vs. Linear Diamines in Polyamide Synthesis

The incorporation of methyl substituents into the diamine monomer can disrupt the regular, tight packing of polymer chains. This disruption often leads to a more amorphous polymer structure, which can enhance solubility and alter thermal and mechanical properties.

Table 1: Thermal and Physical Properties of Polyamides Derived from Various Diamines

PropertyPolyamide from Hexamethylenediamine (HMDA)Polyamide from 2-Methyl-pentamethylene diaminePolyamide from 2,2-Dimethyl-1,3-propanediamine (Neopentanediamine)
Glass Transition Temperature (Tg) ~60-80 °C90-120 °CHigher than linear counterparts, specific values vary with diacid
Melting Temperature (Tm) ~265 °C (with Adipic Acid - Nylon 6,6)Lower than HMDA-based polyamidesOften lower or less defined due to reduced crystallinity
Crystallinity HighLower than HMDA-based polyamidesLow to amorphous
Solubility Generally soluble in strong acids and phenolsImproved solubility in polar aprotic solventsEnhanced solubility in a wider range of organic solvents
Mechanical Strength High tensile strengthGenerally lower tensile strength but can have higher impact strengthVaries; may exhibit increased toughness

Note: The properties of polyamides are highly dependent on the diacid used in the polymerization and the resulting molecular weight. The data presented here are generalized from various sources for comparative purposes.

The presence of methyl groups in the diamine structure generally leads to an increase in the glass transition temperature (Tg) due to restricted chain mobility.[1][2] Conversely, the disruption of chain packing reduces crystallinity, which can result in a lower melting temperature (Tm) and improved solubility in common organic solvents.[3]

Experimental Protocols for Polyamide Synthesis

The following are generalized protocols for solution and melt polymerization, which can be adapted for the synthesis of polyamides from sterically hindered diamines.

Protocol 1: Solution Polycondensation

This method is suitable for producing small to medium quantities of polyamide and is often preferred when the resulting polymer has good solubility in the reaction solvent.

Materials:

  • Diamine (e.g., 2,2-Dimethyl-1,3-propanediamine)

  • Diacid chloride (e.g., Adipoyl chloride or Terephthaloyl chloride)

  • Anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc))

  • Acid scavenger (e.g., Pyridine or Triethylamine)

  • Nitrogen or Argon gas for inert atmosphere

  • Methanol for precipitation

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diamine in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve the diacid chloride in the same anhydrous solvent in a separate flask and add it to the dropping funnel.

  • Slowly add the diacid chloride solution to the stirred diamine solution over a period of 30-60 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours.

  • The resulting viscous polymer solution is then poured into a non-solvent, such as methanol, with vigorous stirring to precipitate the polyamide.

  • The precipitated polymer is collected by filtration, washed thoroughly with methanol and water, and dried in a vacuum oven at 60-80 °C until a constant weight is achieved.[4]

Protocol 2: Melt Polycondensation

Melt polymerization is a solvent-free method commonly used for the industrial production of polyamides.

Materials:

  • Diamine

  • Diacid

  • Catalyst (optional, e.g., phosphoric acid)

  • Antioxidant (optional)

Procedure:

  • An equimolar salt of the diamine and diacid is prepared by mixing them in a suitable solvent (e.g., water or ethanol) and then isolating the salt by evaporation or precipitation.

  • The dried salt is placed in a high-pressure autoclave equipped with a stirrer and a system for removing water.

  • The autoclave is purged with an inert gas (e.g., nitrogen) and then heated to a temperature above the melting point of the monomers and the resulting polymer (typically 220-280 °C).

  • The polymerization is carried out under pressure for a period of 1-2 hours to allow for the initial polycondensation and removal of water.

  • The pressure is then slowly reduced to a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion, increasing the molecular weight of the polymer.

  • The molten polymer is then extruded, cooled, and pelletized.[5]

Visualizing the Synthesis and Structural Impact

The following diagrams illustrate the general workflow for polyamide synthesis and the conceptual difference in polymer chain packing between linear and sterically hindered diamines.

experimental_workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_processing Post-Polymerization cluster_analysis Characterization Diamine Diamine Monomer (e.g., Sterically Hindered) Polymerization Polycondensation Reaction (Solution or Melt) Diamine->Polymerization Diacid Diacid Monomer (or Diacid Chloride) Diacid->Polymerization Precipitation Precipitation & Washing Polymerization->Precipitation Polymer Solution Drying Vacuum Drying Precipitation->Drying Purified Polymer Analysis Polymer Characterization (e.g., GPC, DSC, TGA, NMR) Drying->Analysis Final Polyamide polymer_packing cluster_linear Polyamide from Linear Diamine (e.g., HMDA) cluster_hindered Polyamide from Sterically Hindered Diamine a1 ~~~~~ a2 ~~~~~ a3 ~~~~~ a4 ~~~~~ label_a High Crystallinity (Ordered Chain Packing) b1 ~~< >~~ b2 ~~< >~~ b3 ~~< >~~ b4 ~~< >~~ label_b Low Crystallinity (Amorphous) (Disrupted Chain Packing)

References

A Comparative Guide to Validating HPLC Methods for Pharmaceutical Impurities Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for ensuring the safety and efficacy of drug products. A critical application of HPLC is the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Validating these HPLC methods is a mandatory regulatory requirement to ensure they are reliable, reproducible, and fit for their intended purpose. This guide provides a comprehensive comparison of key aspects of HPLC method validation for pharmaceutical impurities, with a focus on the crucial role of Certified Reference Materials (CRMs).

The Cornerstone of Accurate Analysis: Certified Reference Materials

Certified Reference Materials (CRMs) are highly characterized, homogeneous, and stable materials with one or more certified property values. In the context of pharmaceutical impurity analysis, CRMs serve as the benchmark for accuracy and traceability.[1][2] They are essential for:

  • Method Validation and Calibration: CRMs are used to assess the performance of analytical methods and to calibrate instruments, ensuring the accuracy and reliability of results.

  • Quality Control: They provide a reliable reference for routine quality control testing, helping to detect any bias or drift in instrument performance.

  • Regulatory Compliance: The use of CRMs is a key requirement by regulatory bodies like the FDA and EMA to ensure the quality and consistency of pharmaceutical products.

Key Validation Parameters for HPLC Impurity Methods

According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical procedure for impurities should include the following performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of HPLC Methods for Impurity Profiling

The choice of HPLC column and method parameters is critical for achieving optimal separation and quantification of impurities. Below is a comparison of different approaches and technologies.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

While HPLC has long been the standard, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity. The primary difference lies in the particle size of the stationary phase (sub-2 µm for UPLC vs. 3-5 µm for HPLC) and the higher operating pressures of UPLC systems.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Particle Size 3-5 µm< 2 µm
Column Dimensions Longer columns (e.g., 150-250 mm)Shorter columns (e.g., 50-100 mm)
Operating Pressure Lower (typically up to 400 bar)Higher (typically up to 1000 bar or more)
Analysis Time Longer (e.g., 20-60 minutes)Shorter (e.g., 1-10 minutes)
Resolution GoodExcellent, especially for complex mixtures
Sensitivity GoodHigher, due to narrower peaks
Solvent Consumption HigherLower
Comparison of HPLC Column Chemistries for Impurity Separation

The choice of stationary phase chemistry is crucial for achieving the desired selectivity in impurity profiling. While C18 columns are the most common, other chemistries can offer unique advantages for specific separations.

Column ChemistryPrimary Separation MechanismAdvantages for Impurity Analysis
C18 (Octadecylsilane) Hydrophobic interactionsBroad applicability, good retention for non-polar to moderately polar compounds.
C8 (Octylsilane) Hydrophobic interactionsLess retentive than C18, useful for more hydrophobic compounds that are too strongly retained on C18.
Phenyl-Hexyl π-π interactions, hydrophobic interactionsEnhanced selectivity for aromatic and unsaturated compounds, can provide different elution orders compared to C18.
Cyano (CN) Dipole-dipole interactions, weak hydrophobic interactionsCan be used in both normal-phase and reversed-phase modes, offers unique selectivity for polar compounds.

Experimental Protocols: A Case Study on Telmisartan Impurity Analysis

This section provides a detailed, representative experimental protocol for the validation of a stability-indicating HPLC method for the determination of impurities in Telmisartan, a widely used antihypertensive drug. This protocol is a composite based on published methodologies and serves as a practical guide.[1]

Certified Reference Materials
  • Telmisartan Certified Reference Standard

  • Certified Reference Standards for known Telmisartan impurities (e.g., Impurity A, Impurity B, etc.)

Chromatographic Conditions
ParameterCondition
Instrument HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.05% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
25
35
40
45
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Telmisartan CRM in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Impurity Stock Solution: Prepare a stock solution containing a mixture of all known Telmisartan impurity CRMs at a suitable concentration (e.g., 10 µg/mL of each impurity) in the diluent.

  • Spiked Sample Solution (for Accuracy): Prepare a solution of the Telmisartan API at a known concentration and spike it with the impurity stock solution at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for each impurity).

  • Test Sample Solution: Dissolve a known amount of the Telmisartan drug substance in the diluent to obtain a specific concentration for analysis.

Validation Procedure and Acceptance Criteria

The following tables summarize the typical procedures and acceptance criteria for each validation parameter.

Specificity (Forced Degradation Studies)

Stress ConditionProcedure
Acid Hydrolysis Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.
Base Hydrolysis Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.
Oxidative Degradation Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid drug substance to 105°C for 24 hours.
Photolytic Degradation Expose the drug substance to UV light (254 nm) and visible light for a specified duration.
Acceptance Criteria: The method must demonstrate the ability to separate the main drug peak from all degradation product peaks. Peak purity analysis should confirm the spectral homogeneity of the Telmisartan peak.

Linearity

ProcedureAcceptance Criteria
Prepare a series of at least five concentrations of each impurity CRM ranging from the LOQ to 150% of the specification limit. Inject each solution in triplicate.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be within a specified percentage of the response at 100% of the test concentration.

Accuracy (Recovery)

ProcedureAcceptance Criteria
Analyze the spiked sample solutions at three different concentration levels (e.g., 50%, 100%, 150%) in triplicate.The mean recovery for each impurity should be within 90.0% to 110.0%.

Precision (Repeatability and Intermediate Precision)

ProcedureAcceptance Criteria
Repeatability: Analyze six replicate injections of a spiked sample solution at 100% of the specification limit on the same day.The Relative Standard Deviation (RSD) should be ≤ 5.0% for each impurity.
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.The RSD between the two sets of data should be within an acceptable range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ProcedureAcceptance Criteria
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatograms from the linearity study.LOD: S/N ratio of approximately 3:1. LOQ: S/N ratio of approximately 10:1. The precision at the LOQ concentration should have an RSD of ≤ 10.0%.
Representative Quantitative Data for Telmisartan Impurity Validation
ImpurityLinearity Range (µg/mL)
:---:---
Impurity A0.05 - 2.5
Impurity B0.05 - 2.5
Impurity C0.03 - 2.0

Robustness

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2°C
Mobile Phase Composition ± 2% organic content
pH of Mobile Phase A ± 0.2 units
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits. The elution order of the peaks should not change.

Visualizing the Workflow and Logic

The following diagrams illustrate the key workflows and logical relationships in validating an HPLC method for pharmaceutical impurities.

HPLC_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_data_analysis 3. Data Analysis & Reporting p1 Define Analytical Target Profile p2 Develop Validation Protocol p1->p2 e1 Prepare CRMs and Samples p2->e1 e2 Perform Specificity Studies (Forced Degradation) e1->e2 e3 Conduct Linearity, Accuracy, Precision, LOD/LOQ Experiments e2->e3 e4 Evaluate Robustness e3->e4 d1 Process Chromatographic Data e4->d1 d2 Calculate Validation Parameters d1->d2 d3 Compare Results to Acceptance Criteria d2->d3 d4 Prepare Validation Report d3->d4

Caption: High-level workflow for HPLC method validation.

Specificity_Forced_Degradation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome s1 Acid Hydrolysis a1 Analyze Stressed Samples by HPLC s1->a1 s2 Base Hydrolysis s2->a1 s3 Oxidation s3->a1 s4 Thermal s4->a1 s5 Photolytic s5->a1 a2 Evaluate Peak Purity a1->a2 o1 Demonstrate Specificity a2->o1

Caption: Logical flow of specificity determination via forced degradation.

This guide provides a foundational understanding and practical examples for validating HPLC methods for pharmaceutical impurities. By adhering to these principles and utilizing certified reference materials, pharmaceutical scientists can ensure the development of robust and reliable analytical methods that meet stringent regulatory standards and ultimately contribute to the safety and quality of medicines.

References

comparing the efficacy of different chiral resolving agents for specific enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Resolving Agents for Ibuprofen Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct chiral resolving agents for the separation of ibuprofen enantiomers: (S)-(-)-α-methylbenzylamine (S-MBA), a common synthetic chiral amine, and L-lysine, a naturally occurring amino acid. The data and methodologies presented are based on published research to offer an objective evaluation of their performance in diastereomeric salt resolution.

Introduction to Chiral Resolution of Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule and is typically sold as a racemic mixture of its two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen is primarily attributed to the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes than the (R)-enantiomer. Consequently, the isolation of (S)-ibuprofen is of significant interest to enhance therapeutic efficacy and potentially reduce side effects associated with the racemic mixture. Diastereomeric salt formation is a classical and industrially viable method for chiral resolution, which involves the reaction of the racemic acid with a chiral base to form diastereomeric salts that can be separated by crystallization due to their different physical properties, such as solubility.

Quantitative Comparison of Resolving Agents

The following table summarizes the quantitative data for the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine (S-MBA) and L-lysine. It is important to note that the data are derived from two different studies and, therefore, the experimental conditions are not identical. This should be taken into consideration when making a direct comparison.

Parameter(S)-(-)-α-methylbenzylamine (S-MBA)L-lysine
Resolving Agent Type Synthetic Chiral AmineAmino Acid
Diastereomeric Excess 40%Not Reported
Yield of Diastereomeric Salt 53%Not Reported
Enantiomeric Excess (e.e.) of (S)-Ibuprofen >99% (after recovery)~99% (optical purity)
Overall Yield of (S)-Ibuprofen 21% (recovery)Not explicitly reported, but a continuous process is described
Reference Lee et al. (2023)[1][2][3][4]Merck & Co. (1991)[5]

Experimental Protocols

Resolution of Racemic Ibuprofen with (S)-(-)-α-methylbenzylamine (S-MBA)

This protocol is based on the work of Lee et al. (2023).[1][2][3][4]

a. Formation of Diastereomeric Salts:

  • Racemic ibuprofen, (S)-(-)-α-methylbenzylamine (S-MBA), and potassium hydroxide (KOH) are mixed in a 1:0.5:0.5 equivalent ratio.

  • The addition of KOH, a nonchiral agent, increases the solubility of the reactants in water, facilitating the formation of the diastereomeric salts.[3]

b. Cooling Crystallization:

  • The diastereomeric salts are resolved by cooling crystallization.

  • The optimal solvent for this step is ethyl acetate.[3]

c. Recovery of S-enriched Ibuprofen:

  • The crystallized diastereomeric salt of (S)-ibuprofen and (S)-MBA is separated.

  • The enriched (S)-ibuprofen is then recovered from the salt.

Resolution of Racemic Ibuprofen with L-lysine

This protocol is based on a patent by Merck & Co. (1991).[5]

a. Formation of Diastereomeric Salts:

  • Racemic ibuprofen and (S)-lysine are contacted in an aqueous-organic solvent mixture, such as water/ethanol.[5]

b. Supersaturation and Seeding:

  • Any suspended solids are separated to obtain a clear mother liquor, which is then cooled to a state of supersaturation with respect to both diastereomeric salts ((S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine).[5]

  • This supersaturated mixture is then contacted with a slurry of (S)-ibuprofen-(S)-lysine to induce preferential crystallization of the desired diastereomer.[5]

c. Separation and Recovery:

  • The crystalline (S)-ibuprofen-(S)-lysine is separated by filtration.[5]

  • A continuous process is described where the mother liquor is recycled.[5] After 6 to 7 hours of continuous operation, the resulting (S)-ibuprofen-(S)-lysine salt has an optical purity of about 99%.[5]

Visualizing the Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of racemic ibuprofen via diastereomeric salt formation.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Recovery racemic_ibu Racemic Ibuprofen ((R)- & (S)-Ibuprofen) mix Mixing in Solvent racemic_ibu->mix resolving_agent Chiral Resolving Agent (e.g., S-MBA or L-lysine) resolving_agent->mix diastereomers Diastereomeric Salts ((R)-Ibu-Salt & (S)-Ibu-Salt) in solution mix->diastereomers crystallization Preferential Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration solid_salt Solid (S)-Ibu-Salt (less soluble) filtration->solid_salt Solid liquid_salt Mother Liquor with (R)-Ibu-Salt (more soluble) filtration->liquid_salt Liquid acidification Acidification solid_salt->acidification s_ibuprofen Pure (S)-Ibuprofen acidification->s_ibuprofen

Workflow of Diastereomeric Salt Resolution
Discussion

Both (S)-(-)-α-methylbenzylamine and L-lysine have demonstrated high efficacy in resolving racemic ibuprofen, achieving enantiomeric excesses of over 99%.

  • (S)-(-)-α-methylbenzylamine (S-MBA): The study by Lee et al. (2023) presents a strategic approach that optimizes the resolution process by including a nonchiral base (KOH) to improve salt formation.[3] This method provides a high diastereomeric excess and ultimately a high enantiomeric excess of the desired (S)-ibuprofen. The reported overall yield of 21% for the recovered S-enantiomer is a key metric for process efficiency.[3]

  • L-lysine: The Merck & Co. patent describes a process that is well-suited for industrial-scale production, employing a continuous process with seeding to achieve high optical purity.[5] While the overall yield is not explicitly stated as a single percentage, the continuous nature of the process suggests an efficient use of materials. L-lysine, being a natural amino acid, can be considered a "greener" resolving agent compared to synthetic amines.

Conclusion

The choice of a chiral resolving agent for ibuprofen depends on several factors, including the desired scale of production, cost considerations, and process optimization goals. Both S-MBA and L-lysine are highly effective in producing enantiomerically pure (S)-ibuprofen. The method using S-MBA is well-characterized in recent literature with clear yield and excess values. The L-lysine method, as detailed in the patent literature, highlights a pathway for large-scale, continuous resolution. Researchers and drug development professionals should consider these factors when selecting a chiral resolution strategy for ibuprofen and other profens.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride.

Based on available safety data, this compound is not classified as a hazardous substance or mixture. This simplifies disposal procedures, but adherence to institutional and local regulations remains crucial.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection: Safety glasses or goggles
Hand Protection: Standard laboratory gloves
Respiratory Protection: Not required under normal use
Skin and Body Protection: Laboratory coat

Step-by-Step Disposal Protocol

This protocol outlines the decision-making process and steps for the proper disposal of this compound.

  • Hazard Assessment: Confirm the non-hazardous nature of the chemical by reviewing the Safety Data Sheet (SDS). The SDS for this compound from TCI Chemicals indicates it is not a hazardous substance.

  • Consult Institutional Guidelines: Before proceeding, consult your institution's specific guidelines for the disposal of non-hazardous chemical waste.[1] Institutional policies will dictate the precise disposal route.

  • Segregation: Ensure that the this compound waste is segregated from any hazardous waste streams to prevent cross-contamination.

  • Containerization:

    • For solid waste, collect it in a clearly labeled, sealed container.

    • If the chemical is in its original container, ensure the label is intact and legible.[1]

  • Disposal Route Selection: Based on your institution's policies, one of the following routes will be appropriate:

    • Solid Waste Landfill: Many non-hazardous solid chemicals are suitable for disposal in a sanitary landfill. Do not place in laboratory trash cans; instead, use designated containers for non-hazardous solid waste.

    • Licensed Chemical Destruction Plant: Disposal through a licensed facility via controlled incineration is another option.

    • Drain Disposal (with approval): For small quantities of soluble, non-hazardous chemicals, drain disposal may be permissible with prior approval from your institution's Environmental Health and Safety (EHS) department. This is not a generally recommended practice without explicit approval.

  • Empty Container Disposal:

    • Empty containers of this compound should be thoroughly rinsed with water.

    • The rinsate (rinse water) can typically be disposed of down the drain, assuming the chemical is approved for such disposal by your institution.

    • Deface the label on the empty container before placing it in the regular trash or recycling, as per institutional guidelines.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_assessment Hazard Assessment & Policy Review cluster_procedure Disposal Procedure A Don Appropriate PPE B Review SDS for this compound A->B C Confirm Non-Hazardous Classification B->C D Consult Institutional Disposal Guidelines C->D E Segregate from Hazardous Waste D->E F Package in Labeled Container E->F G Institutional Policy Allows Landfill? F->G H Dispose in Designated Non-Hazardous Solid Waste G->H Yes I Contact EHS for Licensed Disposal G->I No

References

Personal protective equipment for handling 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Dimethyl-2,3-butanediamine Dihydrochloride

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is imperative to use appropriate personal protective equipment to avoid contact with skin, eyes, and clothing.[1] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or safety goggles.[2] A face shield may be necessary for high-risk activities where splashing is possible.[3][4]Protects against accidental splashes or dust particles entering the eyes.
Skin Protection - Gloves: Light chemical-resistant gloves (e.g., nitrile).[3] - Lab Coat: A standard lab coat.[3] For high-risk activities, a flame-resistant lab coat is recommended.[3]Prevents direct skin contact with the chemical. Although not classified as a skin irritant, good laboratory practice dictates avoiding dermal exposure.
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated, a respirator may be necessary.[3]Ensures that airborne particles are not inhaled, particularly when handling the solid form of the compound. A local exhaust ventilation system is recommended to prevent dust dispersion.[1]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects in the laboratory environment.
Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound:

  • Preparation:

    • Ensure that a safety shower and eye bath are readily accessible.[1]

    • Work in a well-ventilated area, preferably under a local exhaust hood to prevent dust dispersion.[1]

    • Confirm that all required PPE is available and in good condition.

  • Handling the Solid Compound:

    • Wear all recommended PPE as outlined in the table above.

    • Avoid creating dust when handling the solid material.[1]

    • Use appropriate tools (e.g., spatula, scoop) to transfer the chemical.

  • Preparing Solutions:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the dissolution process generates heat, cool the container as necessary.

  • Post-Handling:

    • Thoroughly wash hands and face after handling the chemical.[1][5]

    • Clean all equipment and the work area to remove any residual chemical.

Storage Plan

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container: Keep the container tightly closed.[1][5]

  • Location: Store in a cool, shaded, and dry area.[1]

  • Atmosphere: Protect from moisture and store under an inert gas.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with local and national regulations.[1]

  • Waste Chemical:

    • Do not dispose of the chemical down the drain or in general waste.

    • Collect waste material in a clearly labeled, sealed container.

    • Entrust the disposal to a licensed waste disposal company.[1]

  • Contaminated Packaging:

    • Before disposing of the original container, ensure it is completely empty.[1]

    • Rinse the empty container thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

    • Dispose of the cleaned container in accordance with local regulations.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate non-essential personnel from the area.[1]

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Carefully pick up the spilled solid to avoid creating dust and place it in a suitable container for disposal.[1]

    • Prevent the product from entering drains.[1]

  • First Aid:

    • Inhalation: Remove the person to fresh air. If they feel unwell, seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water. If irritation occurs, seek medical advice.[1]

    • Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1]

    • Ingestion: Rinse the mouth with water. Seek medical attention.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

start Start: Receive Chemical prep 1. Preparation - Verify availability of safety shower and eye bath. - Work in a well-ventilated area. - Don appropriate PPE. start->prep handling 2. Handling - Avoid creating dust. - Use proper tools for transfer. - Add solid slowly to solvent. prep->handling storage 3. Storage - Keep container tightly closed. - Store in a cool, dry, shaded area. - Protect from moisture. handling->storage disposal 4. Disposal - Collect waste in labeled containers. - Use a licensed disposal company. - Rinse empty containers before disposal. handling->disposal spill Spill/Emergency - Evacuate and secure area. - Wear appropriate PPE. - Contain and clean up spill. - Follow first aid procedures. handling->spill end End: Process Complete storage->end disposal->end spill->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.